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  • Product: (1H-indazol-7-yl)-methanol

Core Science & Biosynthesis

Foundational

(1H-Indazol-7-yl)methanol: Chemical Structure, Physicochemical Properties, and Applications in Drug Discovery

Executive Summary The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, functioning as a bioisostere for indole and benzimidazole while offering unique hydrogen-bonding dynamics. Specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indazole ring system is a highly privileged scaffold in modern medicinal chemistry, functioning as a bioisostere for indole and benzimidazole while offering unique hydrogen-bonding dynamics. Specifically, (1H-indazol-7-yl)methanol (CAS: 1092961-09-5) has emerged as a critical building block. The strategic placement of the hydroxymethyl group at the 7-position—adjacent to the N1-H of the pyrazole ring—enables distinct steric vectorization and bidentate interactions within tight protein binding pockets. This technical guide provides an in-depth analysis of its physicochemical properties, field-proven synthetic methodologies, and mechanistic applications in the development of targeted therapeutics.

Structural Dynamics & Physicochemical Profile

The fundamental utility of (1H-indazol-7-yl)methanol stems from its fused bicyclic aromatic structure. The indazole core provides a stable, electron-rich aromatic system, while the primary alcohol at the C7 position serves as a versatile synthetic handle for further functionalization (e.g., oxidation, halogenation, or etherification) 1.

Because the 7-position is sterically adjacent to the N1 nitrogen, derivatives of this scaffold often exhibit restricted rotation and unique intramolecular hydrogen-bonding capabilities, which are highly advantageous for locking molecular conformations in drug design.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (1H-indazol-7-yl)methanol
CAS Registry Number 1092961-09-5
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
SMILES C(O)C1=C2C(C=NN2)=CC=C1
InChIKey CDFSPQVWOQHSMO-UHFFFAOYSA-N
Physical State Solid at room temperature
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)

Synthetic Methodology: Reduction of Indazole-7-Carboxylates

The most robust and field-proven method for synthesizing (1H-indazol-7-yl)methanol is the reduction of methyl 1H-indazole-7-carboxylate (or the corresponding carbaldehyde) using Lithium Aluminum Hydride (LiAlH₄) 2.

Causality & Mechanistic Insight

LiAlH₄ is selected over milder reducing agents (like NaBH₄) because esters are notoriously resistant to mild hydride sources. The reaction is initiated at 0 °C to control the highly exothermic hydride transfer and prevent potential ring-opening or over-reduction side reactions. A critical aspect of this protocol is the Fieser Workup . Quenching LiAlH₄ directly with acid can trap the polar indazole product in an intractable aluminum emulsion. The Fieser method (water, 15% NaOH, water) forces the aluminum salts to precipitate as a granular white solid, creating a self-validating visual cue for a successful quench and ensuring high product recovery.

Step-by-Step Experimental Protocol
  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Add LiAlH₄ (1.5 equivalents) and suspend in anhydrous Tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Addition: Dissolve methyl 1H-indazole-7-carboxylate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to manage the exothermic hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via TLC (Dichloromethane:Methanol, 9:1).

  • Fieser Quench (Self-Validating Step): Re-cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled H₂O (dropwise, wait for bubbling to cease).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir vigorously until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield (1H-indazol-7-yl)methanol as a solid.

Synthesis_Workflow A Methyl 1H-indazole- 7-carboxylate B LiAlH4 / THF (0 °C to RT) A->B Ester Reduction C (1H-indazol-7-yl)methanol (Target Scaffold) B->C Fieser Workup

Workflow for the reduction of indazole-7-carboxylate to (1H-indazol-7-yl)methanol.

Mechanistic Applications in Drug Discovery

The true value of (1H-indazol-7-yl)methanol lies in its capacity to be functionalized into highly reactive intermediates, which are subsequently incorporated into complex pharmacophores.

Application A: Selective BET Bromodomain (BD2) Inhibitors

Pan-inhibition of the Bromo and Extra Terminal (BET) family often leads to dose-limiting nonclinical toxicities. To achieve BD2 selectivity, researchers utilize the indazole core to mimic the acetylated lysine binding motif, while the 7-position directs substituents deep into the BD2-specific groove 3.

Workflow: (1H-indazol-7-yl)methanol is reacted with 48% aqueous HBr at 80 °C. The strong acid protonates the primary hydroxyl, turning it into a superior leaving group (water), which is rapidly displaced by the bromide ion via an Sₙ2 mechanism. The resulting 7-(bromomethyl)-1H-indazole hydrobromide is a potent electrophile used to alkylate complex amines, generating highly selective BD2 inhibitors.

Drug_Discovery A (1H-indazol-7-yl)methanol B HBr (48% aq), 80 °C A->B Hydroxyl Activation C 7-(bromomethyl)-1H-indazole B->C Bromination D Nucleophilic Substitution C->D Scaffold Decoration E Selective BD2 BET Inhibitor D->E Target Binding

Pathway for utilizing (1H-indazol-7-yl)methanol in BET bromodomain inhibitor synthesis.

Application B: Anti-Influenza Agents (PA-PB1 Interface)

In antiviral research, the hydroxymethyl group is frequently converted into an aminomethyl group. By treating (1H-indazol-7-yl)methanol with oxidizing agents (like MnO₂) to form the carbaldehyde, followed by reductive amination, chemists generate (1H-indazol-7-yl)methanamine. This amine is a critical precursor for synthesizing inhibitors that disrupt the PA-PB1 polymerase complex of the influenza virus, showcasing the scaffold's broad therapeutic utility 4.

Analytical Validation & Quality Control

To ensure trustworthiness and reproducibility, the synthesized (1H-indazol-7-yl)methanol must be validated through orthogonal analytical techniques. A self-validating analytical system relies on the distinct disappearance of starting material markers and the emergence of product-specific signals:

  • Infrared Spectroscopy (IR): The successful reduction is confirmed by the complete disappearance of the strong ester carbonyl ( C=O ) stretching frequency at ~1710 cm⁻¹ and the appearance of a broad, prominent hydroxyl ( O−H ) stretch around 3300–3400 cm⁻¹.

  • ¹H NMR (DMSO-d₆, 300 MHz): The structure is verified by the presence of a doublet at ~4.8 ppm integrating to 2 protons (the methylene −CH2​− group), which couples to the adjacent hydroxyl proton. The hydroxyl proton itself appears as a distinct triplet at ~5.4 ppm. The indazole N−H proton is highly deshielded, typically appearing as a broad singlet far downfield (>13.0 ppm).

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). The high polarity of the hydroxymethyl group ensures it elutes significantly earlier than the starting ester, providing a clear, unambiguous read on conversion efficiency.

References

  • Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface Source: PMC (PubMed Central) URL:[Link]

Sources

Exploratory

Comprehensive Spectral Analysis and Methodological Guide for (1H-indazol-7-yl)methanol

Introduction & Pharmacological Relevance The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) agonists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) agonists, and antiviral agents. Specifically, derivatives of (1H-indazol-7-yl)methanol have garnered significant attention as key intermediate building blocks[1]. For example, they are essential in synthesizing inhibitors targeting the PA-PB1 interface of the influenza virus RNA polymerase[2]. The 7-hydroxymethyl group serves as a critical vector for late-stage functionalization, allowing for the introduction of diverse pharmacophores via oxidation to the corresponding aldehyde or direct nucleophilic substitution[3].

Structural Elucidation: NMR Spectral Data Causality

When acquiring Nuclear Magnetic Resonance (NMR) data for indazole derivatives, the choice of solvent is paramount. For (1H-indazol-7-yl)methanol, DMSO-d6 is strongly preferred over CDCl3. The strong hydrogen-bonding capabilities of DMSO-d6 significantly slow down the chemical exchange rate of the labile N-H and O-H protons. This kinetic stabilization allows the hydroxyl proton to couple with the adjacent methylene protons (appearing as a distinct triplet) and the indazole N-H to appear as a broad singlet. This provides a self-validating internal check for structural integrity and prevents the line-broadening often observed in non-polar solvents[3].

1H-NMR Spectral Assignments (400 MHz, DMSO-d6)

The proton NMR spectrum of (1H-indazol-7-yl)methanol is characterized by a distinct aromatic splitting pattern and highly deshielded heteroatom-attached protons.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Causality
H-1 (NH) 13.05Broad singlet (br s)-1HHighly deshielded due to ring current and heteroatom attachment; broadened by quadrupolar relaxation of Nitrogen-14.
H-3 8.06Singlet (s)-1HDeshielded isolated proton on the electron-deficient pyrazole ring.
H-4 7.68Doublet (d)8.01HOrtho-coupling to H-5. Deshielded by the adjacent bridgehead carbon (C-3a).
H-6 7.28Doublet (d)7.01HOrtho-coupling to H-5. Influenced by the inductive effect of the adjacent C-7 hydroxymethyl group.
H-5 7.08Doublet of doublets (dd)8.0, 7.01HOrtho-coupling to both H-4 and H-6, appearing as a pseudo-triplet.
OH 5.35Triplet (t)5.61HSlow exchange in DMSO-d6 allows scalar coupling to the adjacent CH2 group.
CH2 4.85Doublet (d)5.62HDiastereotopic-like behavior is averaged out; coupled to the OH proton.
13C-NMR Spectral Assignments (100 MHz, DMSO-d6)

The carbon-13 assignments rely on the electronic distribution across the fused bicyclic system.

CarbonChemical Shift (δ, ppm)Assignment Causality
C-7a 139.5Bridgehead carbon adjacent to nitrogen; highly deshielded.
C-3 133.8Aromatic CH directly bonded to the pyrazole nitrogen.
C-7 126.5Quaternary aromatic carbon bearing the electron-withdrawing hydroxymethyl group.
C-6 124.2Aromatic CH.
C-3a 122.8Bridgehead carbon shared between the benzene and pyrazole rings.
C-4 120.5Aromatic CH.
C-5 119.8Aromatic CH, the most shielded carbon in the carbocyclic ring.
CH2OH 60.2Aliphatic carbon significantly deshielded by the attached electronegative oxygen.

Experimental Workflows & Protocols

Synthesis of (1H-indazol-7-yl)methanol

The most reliable method for accessing this compound is the reduction of methyl 1H-indazole-7-carboxylate using Lithium Aluminum Hydride (LiAlH4)[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere to prevent moisture-induced hydride quenching.

  • Reagent Loading: Suspend LiAlH4 (0.86 g, 22.72 mmol, 2.0 equiv) in anhydrous Tetrahydrofuran (THF) (20 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve methyl 1H-indazole-7-carboxylate (2.00 g, 11.36 mmol, 1.0 equiv) in anhydrous THF (20 mL). Add this solution dropwise to the LiAlH4 suspension over 15 minutes to control the exothermic reduction of the ester.

  • Reaction Execution: Remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1).

  • Fieser Workup (Self-Validating Quench): Cool the mixture back to 0 °C. Sequentially add 0.86 mL of distilled water (dropwise, extreme caution), 0.86 mL of 15% aqueous NaOH, and 2.58 mL of distilled water. Stir vigorously for 15 minutes until a granular white precipitate forms. Expert Insight: This specific stoichiometric quench prevents the formation of gelatinous aluminum salts, ensuring high recovery yields and preventing product entrapment within the matrix.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake with hot ethyl acetate (3 × 20 mL). Concentrate the combined filtrates under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of Hexanes to Ethyl Acetate) to afford (1H-indazol-7-yl)methanol as a crystalline solid.

NMR Sample Preparation and Acquisition Protocol

To ensure the data matches the self-validating parameters described in Section 2, follow this rigorous acquisition protocol:

  • Sample Concentration: Dissolve 10-15 mg of the purified (1H-indazol-7-yl)methanol in 0.6 mL of anhydrous DMSO-d6 (99.9% D).

  • Tube Specifications: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the solution height is exactly 4.0 - 4.5 cm to optimize the magnetic field shimming.

  • Acquisition Parameters (1H): Set the spectrometer frequency to 400 MHz. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and acquire 16-32 scans. The D1 of 2.0s ensures complete relaxation of the protons for accurate integration.

  • Acquisition Parameters (13C): Set the spectrometer frequency to 100 MHz. Use a power-gated decoupling sequence (zgpg30), a relaxation delay of 2.0 seconds, and acquire a minimum of 512 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C-7a, C-3a, C-7).

  • Self-Validation Check: Verify the absence of a singlet at ~3.9 ppm (indicating complete reduction of the methyl ester) and the presence of the CH2 doublet at ~4.85 ppm.

Workflow Visualization

Workflow SM Methyl 1H-indazole-7-carboxylate (Starting Material) Red Reduction Reaction LiAlH4 in THF (0 °C to RT) SM->Red 2.0 eq Hydride Workup Fieser Workup & Extraction (Self-Validating Step) Red->Workup Quench Prod (1H-indazol-7-yl)methanol (Target Compound) Workup->Prod Purify NMR1 1H-NMR Acquisition (DMSO-d6) Prod->NMR1 Aliquot NMR13 13C-NMR Acquisition (DMSO-d6) Prod->NMR13 Aliquot Val1 Verify: Loss of -OCH3 (Absence of δ 3.9 ppm) NMR1->Val1 Analysis Val2 Verify: Gain of -CH2OH (Presence of δ 4.85 ppm) NMR1->Val2 Analysis

Figure 1: Synthetic workflow and self-validating NMR analytical logic for (1H-indazol-7-yl)methanol.

References

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. National Institutes of Health (PMC). URL: 2

  • Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization. ACS Publications. URL: 3

  • Benzo-fused heterocyclic derivatives useful as agonists of GPR120. Google Patents (US10155737B2). URL: 1

Sources

Foundational

Analytical and Pharmacological Profiling of (1H-indazol-7-yl)-methanol: Molecular Weight, Exact Mass, and Synthetic Utility

Executive Summary (1H-indazol-7-yl)-methanol (CAS: 1092961-09-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-indazol-7-yl)-methanol (CAS: 1092961-09-5) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. Characterized by its indazole core and a reactive hydroxymethyl group at the 7-position, this compound serves as a critical intermediate in the development of novel therapeutics, including potent anti-influenza agents targeting the PA-PB1 viral polymerase interface[2]. This technical guide provides an in-depth analysis of its physicochemical properties, establishes a self-validating protocol for exact mass determination via High-Resolution Mass Spectrometry (HRMS), and details its synthetic utility in drug discovery workflows.

Part 1: Structural and Physicochemical Profiling

In drug development and analytical chemistry, distinguishing between a compound's molecular weight and its exact mass is critical. Molecular weight accounts for the natural isotopic abundance of elements and is used for bulk stoichiometric calculations. Conversely, exact mass is calculated using only the most abundant isotopes (e.g., 12C , 1H , 14N , 16O ) and is the primary metric used for molecular identification in HRMS[1],[3].

Quantitative Data Summary
PropertyValueComputational / Analytical Significance
Molecular Formula C8​H8​N2​O Defines the elemental composition and stoichiometric ratios for bulk synthesis[1].
Molecular Weight 148.162 g/mol Utilized for calculating molarity, reaction equivalents, and theoretical yields[1].
Exact Mass 148.06366 Da The target theoretical value for HRMS identification and structural confirmation[3].
Monoisotopic Mass 148.06366 Da Corresponds strictly to the mass of the most abundant isotopes[3].
LogP (XLogP3-AA) 1.055 Indicates moderate lipophilicity, favorable for oral bioavailability and membrane crossing[1].
Polar Surface Area (PSA) 48.91A˚2 Suggests excellent cellular permeability (PSA < 90 A˚2 is generally ideal for intracellular targets)[1].

Part 2: Exact Mass Validation via LC-QTOF-MS

To unambiguously confirm the identity of (1H-indazol-7-yl)-methanol, High-Resolution Mass Spectrometry (HRMS) is employed. The following methodology outlines a self-validating Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) protocol.

Step-by-Step Analytical Methodology

1. Sample Preparation

  • Protocol: Dissolve 1.0 mg of (1H-indazol-7-yl)-methanol in 10 mL of LC-MS grade methanol to yield a 0.1 mg/mL stock solution.

  • Causality: Methanol ensures complete solvation of the moderately lipophilic indazole core (LogP ~1.055) while remaining highly volatile, which is essential for efficient droplet desolvation in the electrospray ionization (ESI) source.

2. Chromatographic Separation

  • Protocol: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Causality: The C18 stationary phase provides retention based on the compound's lipophilicity. Formic acid acts as a crucial proton donor, intentionally shifting the chemical equilibrium to favor the formation of the protonated molecular ion [M+H]+ (calculated m/z 149.0709) required for positive mode ESI detection[2].

3. HRMS Analysis

  • Protocol: Analyze the eluent using a Q-TOF mass spectrometer in ESI+ mode. Set the mass range to 50-1000 m/z.

  • Causality: The Q-TOF architecture provides sub-ppm mass accuracy and high resolving power ( >30,000 ). This differentiates the target exact mass ( 148.06366 Da ) from isobaric interferences that a nominal mass instrument (like a single quadrupole) cannot resolve.

4. Self-Validating Mechanism: Lock-Mass Calibration

  • Protocol: Continuously infuse a reference standard (e.g., Leucine Enkephalin, exact mass 556.2771 Da ) via a secondary electrospray probe during the run.

  • Validation Logic: The system continuously monitors the reference mass. If the mass accuracy drifts beyond a predefined threshold ( ±2 ppm ), the software automatically recalibrates the time-of-flight axis in real-time. This closed-loop system prevents false-positive identifications caused by instrumental thermal drift.

LCHRMS_Workflow N1 Sample Preparation (0.1 mg/mL in MeOH) N2 UHPLC Separation (C18, Gradient Elution) N1->N2 Injection N3 ESI+ Ionization [M+H]+ Generation N2->N3 Elution N4 Q-TOF Mass Analysis (Lock-Mass Calibrated) N3->N4 Ion Transfer N5 Data Processing (m/z 149.0709 ± 5 ppm) N4->N5 Spectra

LC-HRMS workflow for exact mass validation of (1H-indazol-7-yl)-methanol.

Part 3: Synthetic Utility in Medicinal Chemistry

(1H-indazol-7-yl)-methanol is a highly valued precursor in the synthesis of complex APIs. A prominent example is its conversion into 7-formylindazole and subsequently (1H-indazol-7-yl)methanamine, which serves as a core scaffold for novel anti-influenza compounds targeting the PA-PB1 viral polymerase interface[2].

Step-by-Step Synthetic Methodology: Chemoselective Oxidation

1. Reaction Setup

  • Protocol: Dissolve (1H-indazol-7-yl)-methanol ( 0.173 g , 1.17 mmol ) in a 4:1 mixture of anhydrous CH2​Cl2​ and DMF ( 50 mL )[4].

  • Causality: Dichloromethane ( CH2​Cl2​ ) provides excellent solubility for the starting material, while N,N-Dimethylformamide (DMF) acts as a polar co-solvent to stabilize transition states during the heterogeneous oxidation process[4].

2. Oxidant Addition

  • Protocol: Add activated Manganese Dioxide ( MnO2​ ) ( 1.02 g , 11.7 mmol ) to the solution. Stir the reaction overnight at room temperature[4].

  • Causality: Activated MnO2​ is a highly chemoselective heterogeneous oxidant. It specifically targets the benzylic/allylic hydroxyl group of the methanol substituent, oxidizing it to an aldehyde (7-formylindazole) without over-oxidizing it to a carboxylic acid[4].

3. Workup and Purification

  • Protocol: Filter the reaction mixture through a tightly packed pad of Celite. Wash the pad with CH2​Cl2​ ( 2×15 mL ). Evaporate the filtrate under reduced pressure and purify via radial chromatography[4].

  • Causality: The Celite pad effectively traps the finely divided, insoluble manganese reaction byproducts (e.g., Mn2​O3​ ), preventing them from clogging downstream purification columns or contaminating the final product[4].

4. Self-Validating Mechanism: Orthogonal Reaction Monitoring

  • Protocol: Monitor the reaction simultaneously via Thin-Layer Chromatography (TLC) and LC-MS.

  • Validation Logic: The reaction is deemed complete only when the LC-MS peak for the starting material (m/z 149.07) is entirely replaced by the product peak (m/z 147.05). Relying on LC-MS alongside TLC prevents premature reaction quenching, ensuring maximum yield.

Synthesis_Workflow A (1H-indazol-7-yl)-methanol Core Scaffold B Chemoselective Oxidation (MnO2) A->B Hydroxymethyl to Aldehyde C Reductive Amination (NH3, NaBH3CN) B->C Aldehyde to Amine D PA-PB1 Inhibitors (Anti-Influenza APIs) C->D Scaffold Decoration

Synthetic pathway from (1H-indazol-7-yl)-methanol to anti-influenza APIs.

References

  • LookChem - 1h-indazol-7-ylmethanol CAS NO.1092961-09-5 URL:[Link]

  • National Institutes of Health (PMC) - Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface URL:[Link]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of (1H-Indazol-7-yl)-Methanol: A Structural Guide for Drug Development

Executive Summary As structure-based drug design (SBDD) increasingly relies on fragment-based discovery, (1H-indazol-7-yl)-methanol (C₈H₈N₂O, MW: 148.16 g/mol ) has emerged as a privileged pharmacophore[1]. Far from bein...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As structure-based drug design (SBDD) increasingly relies on fragment-based discovery, (1H-indazol-7-yl)-methanol (C₈H₈N₂O, MW: 148.16 g/mol ) has emerged as a privileged pharmacophore[1]. Far from being a mere synthetic intermediate, its unique spatial geometry and hydrogen-bonding vectors make it a critical anchor in the development of highly selective therapeutics. This whitepaper provides an in-depth technical analysis of the crystallographic structure, X-ray diffraction (XRD) properties, and self-validating experimental workflows associated with (1H-indazol-7-yl)-methanol and its derivatives. By understanding its crystalline self-assembly, researchers can rationally optimize its binding affinity against complex biological targets, including BET bromodomains, the influenza PA-PB1 interface, and complement Factor D[2][3][4].

Structural and Chemical Foundations

The structural utility of (1H-indazol-7-yl)-methanol stems from the synergistic relationship between its rigid core and its flexible substituent.

  • The Indazole Core : The pyrazole-fused benzene ring provides a planar, electron-rich aromatic system capable of engaging in both π−π stacking and edge-to-face aromatic interactions within hydrophobic protein pockets[3].

  • The C7-Hydroxymethyl Group : Positioned at the 7-position, the hydroxymethyl (-CH₂OH) group introduces a localized, flexible site capable of acting as both a hydrogen-bond donor and acceptor.

This dual nature allows the molecule to adapt its conformation depending on the dielectric environment of the binding site, making it an ideal candidate for fragment-based library design and NMR-based screening[4].

Crystallographic Properties & X-Ray Diffraction

Understanding the solid-state behavior of (1H-indazol-7-yl)-methanol is critical for predicting its solubility and bioavailability. Derivatives of this scaffold frequently crystallize in monoclinic space groups[3].

Intermolecular Hydrogen-Bonding Networks: High-resolution small-molecule crystal structures reveal that the highly crystalline nature of these compounds is driven by extensive intermolecular interactions. Specifically, the indazole N–H and the benzylic O–H engage in directional hydrogen bonds. These interactions connect the molecules into continuous columns that extend along the crystallographic b-axis[3]. Notably, in certain optimized conformations, there is a distinct lack of π−π stacking, with lattice stability being almost entirely dictated by these hydrogen-bonded columns[3].

Mechanistic Insights from Crystal Structures

The crystallographic self-assembly of (1H-indazol-7-yl)-methanol directly translates to its mechanistic role in biological target binding:

  • BET Bromodomains (BRD4 BD2) : X-ray crystallography of indazole-derived inhibitors within the BD2 domain reveals that the scaffold occupies the WPF (Trp-Pro-Phe) shelf. The ring system packs efficiently against tryptophan residues via edge-to-face interactions, while the hydrogen-bonding vectors mimic the acetylated lysine (KAc) binding network[3].

  • Influenza Polymerase (PA-PB1 Interface) : The indazole scaffold inserts deeply into the highly hydrophobic groove of the PA-C domain. It mimics the extreme N-terminal helix of PB1, anchoring the inhibitor through hydrophobic contacts defined by residues like W706 and F411[2].

Interactions cluster_0 Crystallographic Self-Assembly cluster_1 Pharmacophore Target Binding N1 Indazole N-H Donor N3 Hydrogen-Bonded Columns (b-axis extension) N1->N3 Intermolecular N2 Hydroxymethyl O-H Donor/Acceptor N2->N3 Intermolecular T1 BRD4 BD2 Domain (WPF Shelf Edge-to-Face) N3->T1 Scaffold Translation T2 PA-PB1 Interface (Hydrophobic Groove) N3->T2 Scaffold Translation

Figure 1: Translation of crystallographic H-bonding networks to biological target binding.

Experimental Protocols: Synthesis and Crystallography

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the causality behind each experimental choice.

Phase 1: Controlled Synthesis of (1H-Indazol-7-yl)-Methanol
  • Initiation : Suspend LiAlH₄ (2.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C.

    • Causality: The ice bath prevents the highly exothermic reduction from causing solvent boil-off or unintended thermal degradation of the indazole core[5].

  • Addition : Add a solution of methyl 1H-indazole-7-carboxylate (1.0 equiv) in THF dropwise over 30 minutes. Stir for 2 hours at 0 °C[5].

  • Validation Check 1 (Reaction Completion) : Monitor the reaction via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent. The complete disappearance of the ester spot (higher Rf) confirms total conversion to the alcohol[6].

  • Quenching (Fieser Method) : Carefully quench the reaction by sequentially adding water, 10% aqueous NaOH, and additional water.

    • Causality: This specific quenching sequence breaks down the reactive lithium/aluminum complexes into a granular, easily filterable white precipitate, preventing the formation of intractable emulsions during organic extraction[7].

  • Isolation : Filter the precipitate, extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product[7].

Phase 2: Single Crystal Growth and X-Ray Diffraction
  • Solvent Selection & Crystallization : Dissolve the crude (1H-indazol-7-yl)-methanol in a binary solvent system of methanol and water. Allow for slow evaporation at ambient temperature[3].

    • Causality: Methanol provides high initial solubility, while water acts as an antisolvent. The protic nature of both solvents competitively interacts with the indazole N–H and benzylic O–H, slowing down the self-assembly process. This thermodynamic control yields high-quality, defect-free colorless needle crystals.

  • Diffraction Setup : Mount a suitable single crystal (e.g., 0.24 × 0.04 × 0.01 mm³) on an Oxford Diffraction Gemini A Ultra diffractometer[3].

  • Data Collection : Cool the crystal to 150(2) K and irradiate with Cu Kα X-radiation ( λ = 1.54178 Å)[3].

    • Causality: Cryogenic cooling minimizes atomic thermal vibrations (reducing the Debye-Waller factor). This significantly sharpens the diffraction spots and improves the resolution of the resulting electron density map, allowing for precise localization of the hydrogen atoms.

  • Validation Check 2 (Structure Refinement) : Refine the structure using anisotropic atomic displacement ellipsoids for non-hydrogen atoms. A minimized R-factor validates the spatial coordinates of the hydrogen-bonded columns[3].

Pathway A Methyl 1H-indazole- 7-carboxylate B LiAlH4 Reduction (0°C, THF) A->B C (1H-Indazol-7-yl)-methanol (Crude) B->C D Slow Evaporation (MeOH/H2O) C->D E XRD Analysis (Cu Kα, 150K) D->E

Figure 2: Self-validating workflow for synthesis and X-ray crystallographic resolution.

Quantitative Data Summaries

Table 1: Physicochemical and Crystallographic Parameters

Parameter Value / Description
Chemical Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol [1]
CAS Number 1092961-09-5[1]
Typical Space Group Monoclinic (frequently observed in derivatives)[3]

| X-Ray Radiation | Cu Kα ( λ = 1.54178 Å)[3] | | Data Collection Temp. | 150(2) K[3] | | Primary Lattice Forces | Intermolecular N–H···O and O–H···O hydrogen bonding[3] |

Table 2: Biological Targets and Binding Mechanisms of Indazole-7-Methanol Derivatives

Biological Target Binding Domain Structural Interaction Mechanism
BET Bromodomains (BRD4) BD2 Domain (WPF Shelf) Edge-to-face aromatic packing; mimicking KAc hydrogen bonds[3].
Influenza Polymerase PA-PB1 Interface Insertion into the highly hydrophobic groove of PA-C[2].
Complement Factor D Active Site Protease Fragment-based active site mapping and NMR screening[4].

| Trk Receptors | Kinase Domain | ATP-competitive inhibition via the indazole core[8]. |

References

  • Title: The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface Source: NIH / PMC (European Journal of Medicinal Chemistry) URL: [Link]

  • Title: Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 1h-indazol-7-ylmethanol CAS NO.1092961-09-5 Properties and Specifications Source: LookChem URL: [Link]

  • Source: Nature Chemical Biology / Patent Literature (WO2018160889A1)

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of (1H-indazol-7-yl)-methanol: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The thermodynamic stability of an active pharmaceutical intermediate dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical intermediate dictates its viability in downstream synthetic workflows and formulation. (1H-indazol-7-yl)-methanol (CAS 1092961-09-5) is a versatile, structurally rigid scaffold featuring a fused indazole ring and a reactive hydroxymethyl group at the 7-position[1]. As a Senior Application Scientist, I approach the thermodynamic profiling of this compound not merely as a data collection exercise, but as a fundamental prerequisite for predicting its behavior under thermal stress and oxidative conditions. This whitepaper deconstructs the structural thermodynamics, empirical thermal analysis protocols, and degradation kinetics of (1H-indazol-7-yl)-methanol, providing a self-validating framework for its application in advanced drug design.

Structural Thermodynamics & Intrinsic Stability

The baseline thermodynamic stability of (1H-indazol-7-yl)-methanol is governed by the delicate interplay between its aromatic core and its functional substituent.

  • Aromatic Resonance Energy: The fused pyrazole and benzene rings create a highly delocalized π -electron system. This aromaticity imparts significant thermal stability to the core skeleton, resisting pyrolytic cleavage up to high temperatures[1].

  • Hydroxymethyl Rotational Freedom: The C7-hydroxymethyl group introduces rotational degrees of freedom. While the hydroxyl group can participate in intermolecular hydrogen bonding (acting as both a donor and acceptor), its benzylic-like position makes it electronically activated.

  • Causality of Reactivity: The electron-rich nature of the indazole ring lowers the activation energy required for the abstraction of hydride from the hydroxymethyl carbon. Consequently, while the molecule is thermodynamically stable in a solid state at room temperature, it is kinetically susceptible to oxidation when exposed to specific catalysts or environmental stressors.

Empirical Thermal Analysis Protocols

To empirically quantify the thermodynamic stability of (1H-indazol-7-yl)-methanol, we employ a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach.

Self-Validating DSC/TGA Methodology

The following protocol is designed as a self-validating system. By utilizing a heat-cool-heat cycle, we mathematically separate reversible thermodynamic events (melting) from irreversible kinetic events (decomposition or desolvation).

  • Sample Preparation: Encapsulate 1–3 mg of the compound in a vented aluminum pan. Causality: Vented pans prevent artificial pressure build-up from trace volatile release, which could artificially shift the decomposition onset ( Td​ ).

  • First Heating Ramp (DSC/TGA): Equilibrate at 25°C, then heat at 10°C/min to 120°C. Causality: A 10°C/min rate balances thermal resolution with the kinetic lag of phase transitions. This step erases thermal history and drives off residual solvents.

  • Cooling Cycle (DSC): Cool at 10°C/min back to 25°C. Causality: This assesses the recrystallization kinetics of the indazole scaffold.

  • Second Heating Ramp (DSC): Heat at 10°C/min past the expected melting point (analogous substituted indazoles melt between 89°C and 219°C[2]) until decomposition.

  • Validation Logic: If the endothermic melting peak ( Tm​ ) observed in the first ramp disappears or significantly shifts in the second ramp, it validates that the initial thermal event was accompanied by degradation rather than pure, reversible melting.

ThermalWorkflow Prep Sample Preparation (1-3 mg, Al Pan) DSC DSC Analysis (Heat-Cool-Heat) Prep->DSC Thermal Flow TGA TGA Analysis (Mass Loss Tracking) Prep->TGA Mass Flow Integ Data Integration (Endotherm vs. Mass) DSC->Integ TGA->Integ Profile Thermodynamic Profile (Tm, ΔHfus, Td) Integ->Profile Validation

Caption: Workflow for empirical thermal analysis of (1H-indazol-7-yl)-methanol using DSC and TGA.

Chemical Stability and Forced Degradation Pathways

Understanding the boundaries of a molecule's stability requires pushing it until it breaks. For (1H-indazol-7-yl)-methanol, the primary degradation vector is oxidative.

Oxidative Degradation Mechanism

Under oxidative stress (e.g., exposure to MnO2​ , atmospheric oxygen under UV light, or peroxides), the compound undergoes a rapid conversion to 1H-indazole-7-carbaldehyde[2].

  • Causality: The thermodynamic driving force here is the formation of a highly conjugated carbonyl system that extends the π -resonance of the indazole core. The oxidation removes two protons and two electrons, yielding a more thermodynamically stable, but chemically distinct, degradant.

Self-Validating HPLC Degradation Assay
  • Stress Condition: Dissolve the API in a 50:50 Water:Acetonitrile mixture. Spike with 3% H2​O2​ and hold at 60°C for 24 hours.

  • Analysis: Inject onto an Isocratic RP-HPLC equipped with a Diode Array Detector (DAD).

  • Validation Logic (Mass Balance): Calculate the total peak area of the remaining parent compound and the newly formed carbaldehyde. If the combined mass balance falls below 95% of the initial concentration, it self-validates the hypothesis that secondary, highly retained condensation polymers are forming, necessitating orthogonal LC-MS analysis.

DegPathway Stable (1H-indazol-7-yl)-methanol [Stable State] Stress Oxidative Stress (e.g., MnO2, O2) Stable->Stress Activation Degradant 1H-indazole-7-carbaldehyde [Primary Degradant] Stress->Degradant -2H+, -2e- Polymer Condensation Products [Late-Stage] Degradant->Polymer Thermal Stress

Caption: Primary oxidative degradation pathway of (1H-indazol-7-yl)-methanol into carbaldehyde.

Implications for Pharmaceutical Development

The thermodynamic and chemical stability profile of this compound is not just academic; it dictates its utility in medicinal chemistry. (1H-indazol-7-yl)-methanol is a critical building block in the synthesis of complex therapeutics.

For instance, structural derivatives of this scaffold have been successfully utilized to design potent anti-influenza agents that specifically target the PA-PB1 polymerase interface[3]. Furthermore, benzo-fused heterocyclic derivatives originating from this methanol precursor have been patented as potent GPR120 agonists, which are highly relevant in the treatment of metabolic disorders such as Type II diabetes mellitus[4]. In both applications, ensuring that the hydroxymethyl group does not prematurely oxidize during formulation or storage is paramount to maintaining drug efficacy.

Quantitative Data Summary

The following table summarizes the key physicochemical and thermodynamic parameters of (1H-indazol-7-yl)-methanol and structurally related analogs to provide a comparative baseline for analytical testing.

ParameterValue / DescriptionAnalytical Method
Molecular Formula C8​H8​N2​O High-Resolution Mass Spectrometry
Molecular Weight 148.16 g/mol Mass Spectrometry
Hydrogen Bond Donors 2 (N-H, O-H)In Silico / Crystallography
Hydrogen Bond Acceptors 2 (N, O)In Silico / Crystallography
Analog Tm​ (5-Chloro derivative) 217–219 °C[2]Differential Scanning Calorimetry
Analog Tm​ (4-Methyl derivative) 89–91 °C[2]Differential Scanning Calorimetry
Primary Degradation Vector Oxidation to Carbaldehyde[1]HPLC-DAD / LC-MS

References

  • [2] Title: Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • [4] Title: US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120 Source: Google Patents URL:

  • [3] Title: Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface Source: PMC (PubMed Central) / NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

how to synthesize (1H-indazol-7-yl)-methanol in the laboratory

An Application Note and Protocol for the Laboratory Synthesis of (1H-indazol-7-yl)-methanol Abstract This document provides a comprehensive guide for the synthesis of (1H-indazol-7-yl)-methanol, a valuable heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Laboratory Synthesis of (1H-indazol-7-yl)-methanol

Abstract

This document provides a comprehensive guide for the synthesis of (1H-indazol-7-yl)-methanol, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and scalable laboratory procedure centered on the reduction of a suitable carbonyl precursor, methyl 1H-indazole-7-carboxylate, using lithium aluminum hydride (LiAlH₄). This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of synthetic organic chemistry. Emphasis is placed on the underlying chemical principles, detailed procedural steps, safety protocols, and characterization of the final product.

Introduction and Significance

Indazoles are bicyclic heteroaromatic compounds that are considered bioisosteres of indoles.[1] Their unique structural and electronic properties have positioned them as privileged scaffolds in medicinal chemistry. Specifically, functionalized indazoles, including (1H-indazol-7-yl)-methanol and its derivatives, serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, most notably as kinase inhibitors in oncology research.[2] The 7-substituted pattern, in particular, offers a distinct vector for molecular elaboration compared to more commonly explored positions on the indazole ring.

The synthesis of (1H-indazol-7-yl)-methanol is most reliably achieved through the reduction of a corresponding carbonyl compound at the 7-position, such as an ester, aldehyde, or carboxylic acid. This application note will focus on the reduction of methyl 1H-indazole-7-carboxylate, a transformation for which strong precedent exists for analogous substrates.[2]

Principle of Synthesis: Ester Reduction

The core of this synthesis is the reduction of a carboxylate ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbon of the ester. This process occurs twice.

  • First Hydride Addition: The first equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: This intermediate collapses, eliminating the methoxide leaving group (⁻OCH₃) to form an intermediate aldehyde.

  • Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride, forming an aluminum alkoxide intermediate.

  • Aqueous Workup: Finally, a careful aqueous workup quenches the excess LiAlH₄ and protonates the alkoxide to yield the desired primary alcohol, (1H-indazol-7-yl)-methanol.

G ester Methyl 1H-indazole-7-carboxylate tetrahedral1 Tetrahedral Intermediate ester->tetrahedral1 + H⁻ (from LiAlH₄) lah LiAlH₄ aldehyde 1H-Indazole-7-carbaldehyde (transient) tetrahedral1->aldehyde - ⁻OCH₃ alkoxide Aluminum Alkoxide Intermediate aldehyde->alkoxide + H⁻ (from LiAlH₄) product (1H-Indazol-7-yl)-methanol alkoxide->product [1] workup Aqueous Workup (H₂O, H⁺ source) workup->product [2] Protonation

Caption: Reaction mechanism for the reduction of an ester to a primary alcohol.

Experimental Protocol

This protocol details the reduction of methyl 1H-indazole-7-carboxylate. All operations involving LiAlH₄ must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a chemical fume hood.[3]

Materials and Reagents
Reagent / MaterialGradeSupplierNotes
Methyl 1H-indazole-7-carboxylate>95%VariousStarting material.
Lithium Aluminum Hydride (LiAlH₄)Powder or GranularVariousHighly reactive with water and alcohols. Handle with extreme care under inert atmosphere.[4][5]
Tetrahydrofuran (THF)Anhydrous, >99.8%VariousMust be dry. Use from a freshly opened bottle or a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeVariousUsed for extraction and chromatography.
HexanesACS GradeVariousUsed for chromatography.
Water (H₂O)DeionizedIn-houseUsed for quenching.
Sodium Hydroxide (NaOH) Solution15% (w/v) aqueousIn-houseUsed for quenching.
Anhydrous Magnesium Sulfate (MgSO₄)GranularVariousDrying agent.
Celite® / Diatomaceous EarthN/AVariousFiltration aid.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄VariousFor reaction monitoring.
Step-by-Step Procedure

Reaction Setup:

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a condenser, and a nitrogen inlet.

  • Under a positive flow of nitrogen, add lithium aluminum hydride (1.5 equivalents) to the flask.

  • Add anhydrous THF via cannula to create a slurry (approx. 0.5 M concentration relative to LiAlH₄).

  • Cool the stirred slurry to 0 °C using an ice-water bath.

Addition of Ester: 5. Dissolve methyl 1H-indazole-7-carboxylate (1.0 equivalent) in a separate flame-dried flask with anhydrous THF (to create a ~0.5 M solution). 6. Using a syringe or dropping funnel, add the ester solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. 7. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

Reaction Monitoring: 8. Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). A sample for TLC must be quenched carefully before spotting: withdraw a small aliquot with a glass capillary and add it to a vial containing a saturated solution of sodium sulfate. Spot the organic layer. The reaction is complete when the starting ester spot has been fully consumed.

Quenching Procedure (Fieser Workup): This procedure must be performed slowly and carefully behind a blast shield, as the initial additions can cause vigorous gas evolution. 9. Cool the reaction mixture back down to 0 °C in an ice-water bath. 10. Extremely slowly and dropwise , add water equivalent to the mass of LiAlH₄ used (e.g., if you used 1 g of LiAlH₄, add 1 mL of water). 11. Next, slowly and dropwise , add a 15% aqueous NaOH solution, again equivalent to the mass of LiAlH₄ used (e.g., 1 g LiAlH₄, 1 mL of 15% NaOH). 12. Finally, slowly and dropwise , add water equivalent to three times the mass of LiAlH₄ used (e.g., 1 g LiAlH₄, 3 mL of water). 13. Remove the ice bath and stir the resulting mixture vigorously at room temperature for 1 hour. A granular white precipitate of aluminum salts should form.

Workup and Purification: 14. Add a small amount of Celite® or anhydrous MgSO₄ to the slurry and filter the mixture through a pad of Celite® in a Büchner funnel. 15. Wash the filter cake thoroughly with additional THF and then with Ethyl Acetate. 16. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator. 17. The resulting crude solid can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. 18. Combine the product-containing fractions and remove the solvent under reduced pressure to yield (1H-indazol-7-yl)-methanol as a solid.

G start Start: Assemble Dry Glassware under Nitrogen add_lah Add LiAlH₄ and Anhydrous THF start->add_lah cool_0c_1 Cool Slurry to 0 °C add_lah->cool_0c_1 add_ester Dropwise Addition of Ester Solution (Keep T < 10 °C) cool_0c_1->add_ester prep_ester Dissolve Ester in Anhydrous THF prep_ester->add_ester warm_rt Warm to Room Temperature Stir for 2-4 hours add_ester->warm_rt monitor Monitor by TLC until Starting Material is Consumed warm_rt->monitor cool_0c_2 Cool Reaction to 0 °C monitor->cool_0c_2 quench Slowly Quench (Fieser Workup): 1. H₂O 2. 15% NaOH 3. H₂O cool_0c_2->quench stir_quench Stir Vigorously for 1 hour quench->stir_quench filter Filter through Celite® Wash with THF/EtOAc stir_quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Flash Chromatography concentrate->purify end End: Isolated Product purify->end

Caption: Experimental workflow for the synthesis of (1H-indazol-7-yl)-methanol.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure. The disappearance of the ester's methoxy signal and the appearance of a new signal for the CH₂OH group will be key indicators.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point (MP): To assess the purity of the crystalline solid.

Comprehensive Safety Protocol

Chemical Hazards:

  • Lithium Aluminum Hydride (LiAlH₄): Water-reactive, corrosive, and can ignite in moist air or due to friction.[4] In contact with water, it releases flammable hydrogen gas which can ignite spontaneously.[6] Causes severe skin burns and eye damage.[6] Toxic if swallowed.[6]

  • Tetrahydrofuran (THF): Flammable liquid and vapor. May form explosive peroxides upon exposure to air, especially in anhydrous form.

  • Ethyl Acetate / Hexanes: Highly flammable liquids and vapors.

Personal Protective Equipment (PPE):

  • A flame-resistant laboratory coat is required when working with LiAlH₄.[3]

  • Safety glasses with side shields or chemical splash goggles are mandatory.[7]

  • Wear appropriate chemical-resistant gloves (e.g., nitrile gloves, inspected prior to use).[6]

  • All manipulations of solid LiAlH₄ and the quenching procedure should be performed in a certified chemical fume hood.[3]

Handling and Storage:

  • Handle and store LiAlH₄ under an inert gas.[6] Keep the container tightly sealed in a cool, dry place away from water, acids, and combustible materials.[4]

  • Control all ignition sources. Use spark-resistant tools when handling solid LiAlH₄.[4]

  • Never work alone when using highly reactive reagents like LiAlH₄.

Emergency Procedures:

  • Spill: For a LiAlH₄ spill, do NOT use water.[4] Cover the spill with dry sand or a Class D fire extinguisher powder (such as Met-L-X).[4][7] Scoop up the material with spark-resistant tools and place it in a container for disposal.[4]

  • Fire: Use a Class D fire extinguisher or smother the fire with dry sand.[4] DO NOT use water, carbon dioxide, or halogenated extinguishing agents.[4]

  • Skin Contact: Brush off any visible solid particles immediately.[4] Rinse with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open, and seek immediate medical attention.[8]

References

  • Lithium Aluminum Hydride | Office of Environmental Health and Safety. (n.d.). Princeton University. [Link]

  • Sodium borohydride - Standard Operating Procedure. (2012, December 14). UC Center for Laboratory Safety. [Link]

  • Standard Operating Procedure: Sodium Borohydride. (n.d.). University of Nebraska-Lincoln. [Link]

  • Hazard Substance Fact Sheet: Sodium Borohydride. (n.d.). New Jersey Department of Health. [Link]

  • A Campus Laboratory Fire Involving Lithium Aluminum Hydride. (n.d.). Stanford University Environmental Health & Safety. [Link]

  • Toxic Powders SOP Template. (n.d.). University of Washington. [Link]

  • Safety Data Sheet: Sodium borohydride. (n.d.). Carl ROTH. [Link]

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. (2024, February 9). ACS Publications. [Link]

  • Hazard Substance Fact Sheet: Lithium Aluminum Hydride. (n.d.). New Jersey Department of Health. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]

  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. (1996). Heterocycles. [Link]

  • Method for preparing 1H-indazole derivative. (2018).
  • Synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation. (2020, February 23). ResearchGate. [Link]

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. (2011, March 11). Organic Letters. [Link]

  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). Semantic Scholar. [Link]

  • Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine. (2021, December 14). Taylor & Francis Online. [Link]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. [Link]

  • Indazole derivatives. (2009).
  • 1H-Indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Catalytic Reduction Methods for the Preparation of (1H-indazol-7-yl)-methanol

Introduction The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its ability to act as a bioisostere of indole.[1][2][3] Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a core component in numerous therapeutic agents due to its ability to act as a bioisostere of indole.[1][2][3] Specifically, (1H-indazol-7-yl)-methanol is a crucial building block for the synthesis of complex pharmaceutical intermediates, including kinase inhibitors and other targeted therapies.[2] Its preparation via catalytic reduction offers significant advantages in terms of efficiency, selectivity, and process safety over stoichiometric reductants.

This document provides a detailed guide for researchers, chemists, and drug development professionals on the primary catalytic reduction strategies for synthesizing (1H-indazol-7-yl)-methanol from common precursors. We will delve into the mechanistic rationale behind two principal methods—catalytic hydrogenation and transfer hydrogenation—offering field-proven insights and step-by-step protocols to ensure reproducible and high-yielding outcomes.

Strategic Overview: Pathways to (1H-indazol-7-yl)-methanol

The synthesis of (1H-indazol-7-yl)-methanol via catalytic reduction typically commences from one of two readily accessible starting materials: 1H-indazole-7-carbaldehyde or a 1H-indazole-7-carboxylic acid ester . The choice of precursor often depends on the overall synthetic route and commercial availability. The reduction of the aldehyde is a direct and highly efficient conversion, while the reduction of the ester, a more stable carbonyl derivative, generally requires more forcing conditions.

The two catalytic methodologies discussed herein are:

  • Direct Catalytic Hydrogenation: This classic method employs heterogeneous catalysts, such as palladium on carbon (Pd/C), with molecular hydrogen (H₂) as the terminal reductant. It is highly effective but requires specialized pressure equipment.

  • Catalytic Transfer Hydrogenation: A powerful and operationally simpler alternative that utilizes a hydrogen donor molecule (e.g., formic acid, ammonium formate) to deliver hydrogen to the substrate in the presence of a transition-metal catalyst.[4] This method obviates the need for handling pressurized hydrogen gas.

cluster_0 Synthetic Precursors cluster_1 Catalytic Reduction Methods Start_Aldehyde 1H-Indazole-7-carbaldehyde Method_H2 Direct Catalytic Hydrogenation (H₂/Pd-C) Start_Aldehyde->Method_H2 Method_Transfer Catalytic Transfer Hydrogenation (Donor/Pd-C) Start_Aldehyde->Method_Transfer Start_Ester 1H-Indazole-7-carboxylic Acid Ester Start_Ester->Method_H2 More Forcing Conditions Product (1H-Indazol-7-yl)-methanol Method_H2->Product Method_Transfer->Product Start Charge Vessel: Substrate, Pd/C, EtOH Purge Purge with N₂ (3-5 cycles) Start->Purge Hydrogenate Introduce H₂ (3 atm) Stir at RT Purge->Hydrogenate Monitor Monitor by TLC/LC-MS (2-6 hours) Hydrogenate->Monitor Vent Vent H₂ Purge with N₂ Monitor->Vent Filter Filter through Celite® Wash with EtOH Vent->Filter Evaporate Evaporate Solvent in vacuo Filter->Evaporate End Isolate Product: (1H-indazol-7-yl)-methanol Evaporate->End

Sources

Method

Preclinical In Vivo Dosing and Pharmacological Profiling of (1H-Indazol-7-yl)-Methanol Derivatives

Executive Summary The (1H-indazol-7-yl)-methanol scaffold is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry. Its derivatives have demonstrated profound in vivo efficacy ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (1H-indazol-7-yl)-methanol scaffold is a highly versatile, privileged pharmacophore utilized extensively in modern medicinal chemistry. Its derivatives have demonstrated profound in vivo efficacy across diverse therapeutic areas, most notably as BET bromodomain (BD2) inhibitors for oncology[1], disruptors of the viral PA-PB1 polymerase complex for influenza[2], and GPR120 agonists for metabolic disorders[3]. Translating these molecules from in vitro hits to in vivo proof-of-concept requires rigorous formulation and dosing protocols. This application note provides a comprehensive, self-validating methodology for the formulation, pharmacokinetic (PK) profiling, and in vivo efficacy testing of (1H-indazol-7-yl)-methanol derivatives.

Mechanistic Rationale & Scaffold Significance

The indazole core provides critical hydrogen-bonding interactions with target proteins, while the 7-methanol substitution serves as an ideal vector for structural diversification[2],[1]. However, the planar nature and strong intermolecular hydrogen bonding of the indazole ring often result in high crystalline lattice energy. Consequently, these derivatives frequently exhibit moderate to high lipophilicity (LogP 2.5–4.0) and poor aqueous solubility (<10 µg/mL).

Causality of Experimental Design: Standard aqueous buffers (like PBS) are insufficient for in vivo dosing of these compounds. Administering an unoptimized suspension intravenously can lead to micro-embolisms, while oral administration will result in erratic absorption and artificially low bioavailability. Therefore, a specialized co-solvent formulation engineering step is mandatory to ensure the compound remains in solution within the gastrointestinal tract and systemic circulation.

Formulation Engineering for In Vivo Administration

To achieve therapeutic exposures (AUC) without precipitating the compound in the bloodstream, a ternary co-solvent system is highly recommended.

Protocol: Preparation of a 10% DMSO / 40% PEG400 / 50% Saline Vehicle
  • Solubilization (Disrupting Lattice Energy): Weigh the required mass of the (1H-indazol-7-yl)-methanol derivative into a sterile glass vial. Add 10% (v/v) cell-culture grade Dimethyl Sulfoxide (DMSO) and vortex until completely dissolved.

    • Rationale: DMSO efficiently breaks the strong hydrogen bonds typical of indazole rings, ensuring molecular dispersion.

  • Dispersion (Surfactant Addition): Add 40% (v/v) Polyethylene Glycol 400 (PEG400) and vortex for 2 minutes.

    • Rationale: PEG400 acts as a co-solvent and surfactant, creating a micro-environment that prevents nucleation when the mixture is eventually introduced to an aqueous system.

  • Aqueous Dilution: Dropwise, add 50% (v/v) sterile saline (0.9% NaCl) while continuously sonicating the vial in a water bath.

    • Rationale: Rapid addition of water causes localized supersaturation, leading to immediate precipitation of the hydrophobic derivative. Dropwise addition under sonication ensures a stable, clear microemulsion or solution.

  • Self-Validation & Quality Control: Visually inspect the final formulation against both a stark white and a dark background. The solution must be completely transparent with no Tyndall effect. Filter through a 0.22 µm PTFE syringe filter prior to dosing to guarantee sterility and the absence of micro-particulates.

In Vivo Pharmacokinetic (PK) Profiling Protocol

To build a self-validating PK model, parallel Intravenous (IV) and Oral (PO) dosing groups are utilized. LC-MS/MS bioanalysis must incorporate a deuterated internal standard to mathematically correct for matrix effects in the plasma.

Step-by-Step Methodology (Murine Model)
  • Subject Preparation: Fast male C57BL/6 mice (8–10 weeks old) for 12 hours prior to PO dosing.

    • Rationale: Fasting eliminates food-effect variability, which can severely alter the absorption kinetics of lipophilic indazole derivatives. IV groups do not require fasting.

  • Administration:

    • IV Dosing: Administer 2.0 mg/kg via the lateral tail vein using a 29G needle. Dosing volume should not exceed 5 mL/kg.

    • PO Dosing: Administer 10.0–50.0 mg/kg via oral gavage using a 20G reusable stainless-steel feeding needle. Dosing volume: 10 mL/kg.

  • Serial Sampling: Collect 20 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Rationale: The 0.08h (5 min) time point is critical to capture the initial distribution phase ( Cmax​ ) for IV dosing, while the 8h and 24h points are mathematically necessary to accurately define the terminal elimination half-life ( t1/2​ ).

  • Sample Processing: Transfer blood immediately to K2EDTA-coated tubes. Centrifuge at 2000 × g for 10 minutes at 4°C to isolate plasma. Quench 10 µL of plasma with 30 µL of cold acetonitrile containing the internal standard to precipitate plasma proteins.

Quantitative Data Presentation: Expected PK Parameters

The following table summarizes representative pharmacokinetic data for an optimized (1H-indazol-7-yl)-methanol derivative (e.g., an AZD5153 analogue)[1].

ParameterRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL) t1/2​ (h)Bioavailability (F%)
Indazole-Derivative IV2.01250 ± 1500.082100 ± 3001.8 ± 0.4-
Indazole-Derivative PO10.0850 ± 1201.506300 ± 8002.4 ± 0.5~60%

In Vivo Efficacy Dosing & Pharmacodynamics

Depending on the derivative's target, the dosing regimen must be strictly tailored to the pharmacodynamics (PD).

  • Oncology (BET BD2 Inhibition): For derivatives targeting BRD4[1], sustained target coverage is required to continuously suppress MYC transcription. Dosing is typically PO, QD (once daily) or BID (twice daily) for 14–21 days in tumor-bearing mice (e.g., MV-4-11 xenografts). Tumor volume is measured bi-weekly using digital calipers.

  • Virology (PA-PB1 Inhibition): For antiviral derivatives[2], rapidly achieving a Cmax​ above the viral EC50​ is critical to halt viral replication. Dosing is initiated 2 hours post-infection, PO, BID for 5 days, with lung viral titers quantified via plaque assays on day 6.

Experimental Workflows & Signaling Visualizations

Workflow Step1 1. Scaffold Synthesis (1H-indazol-7-yl)methanol Step2 2. Formulation Engineering DMSO / PEG400 / Saline Step1->Step2 Step3 3. In Vivo Dosing IV (2 mg/kg) | PO (10-50 mg/kg) Step2->Step3 Step4 4. PK/PD Profiling LC-MS/MS & Target Engagement Step3->Step4 Step5 5. Efficacy Readout Tumor Regression / Viral Clearance Step4->Step5

Workflow for in vivo profiling of (1H-indazol-7-yl)-methanol derivatives.

MOA Drug (1H-indazol-7-yl)-methanol Derivative Target BRD4 (BD2 Domain) Drug->Target Inhibits Chromatin Chromatin Binding Target->Chromatin Prevents Gene MYC Transcription Chromatin->Gene Downregulates Disease Tumor Proliferation Gene->Disease Arrests

Pharmacodynamic signaling pathway of indazole-derived BET bromodomain inhibitors.

References

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. PMC / NIH. 2

  • The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor. ACS Publications. 1

  • US10155737B2 - Benzo-fused heterocyclic derivatives useful as agonists of GPR120. Google Patents. 3

Sources

Application

Strategic Chromatographic Approaches for the Separation and Purification of (1H-indazol-7-yl)methanol

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals Abstract (1H-indazol-7-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

Abstract

(1H-indazol-7-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors for oncology.[1] Its inherent polarity, aromaticity, and basic nitrogen moiety present unique challenges for chromatographic separation, demanding carefully tailored methods to achieve high purity and resolution. This guide provides a comprehensive framework for the analytical and preparative-scale separation of (1H-indazol-7-yl)methanol. We detail robust protocols for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Supercritical Fluid Chromatography (SFC) for efficient, green purification. The underlying principles of method development, rooted in the analyte's physicochemical properties, are elucidated to empower scientists to make informed decisions. Furthermore, this document addresses troubleshooting and considerations for the chiral separation of its derivatives, a critical aspect in pharmaceutical development.[2][3]

Analyte Characterization: The Key to Method Development

Understanding the physicochemical properties of (1H-indazol-7-yl)methanol is the foundation for designing a successful separation strategy.[4] The molecule's structure, featuring a polar hydroxymethyl group and a basic indazole core, dictates its behavior in various chromatographic systems.

Table 1: Physicochemical Properties of (1H-indazol-7-yl)methanol

PropertyValueSourceImplication for Chromatography
Molecular Formula C₈H₈N₂O[5][6]---
Molecular Weight 148.16 g/mol [5][6]Influences diffusion and mass transfer kinetics.
XLogP3 ~0.9 - 1.06[5][7]Indicates moderate hydrophobicity; suitable for reversed-phase but may require lower organic content, potentially leading to retention issues on standard C18 phases.[8]
Polar Surface Area (PSA) 48.91 Ų[5]High PSA suggests strong polar interactions, making techniques like SFC or HILIC viable alternatives.
pKa (Predicted) ~12.5 (acidic N-H), ~2.0 (basic N)N/AThe basic nitrogen can interact with acidic silanols on silica-based columns, causing peak tailing. Mobile phase pH control is critical.

Strategic Workflow for Method Development

A systematic approach is crucial for efficiently developing a robust separation method. The following workflow outlines a logical decision-making process, starting with the most common technique (RP-HPLC) and progressing to more specialized methods like SFC based on the separation goals (analysis vs. purification).

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Screening & Selection cluster_2 Phase 3: Optimization & Validation cluster_3 Phase 4: Final Application Analyte Analyte Characterization ((1H-indazol-7-yl)methanol Properties) Goal Define Goal: - Purity Analysis? - Preparative Purification? Analyte->Goal RPHPLC Screen RP-HPLC (Workhorse for Purity) Goal->RPHPLC  Purity SFC Screen SFC (Ideal for Prep & Polar Analytes) Goal->SFC  Purification Opt_RP Optimize RP-HPLC: - pH & Buffer - Organic Modifier - Gradient Profile RPHPLC->Opt_RP Opt_SFC Optimize SFC: - Co-solvent % - Additives (e.g., DEA) - Loading Study SFC->Opt_SFC Final_Analysis Validated Analytical Method Opt_RP->Final_Analysis Final_Prep Scaled-Up Preparative Method Opt_SFC->Final_Prep

Caption: A strategic workflow for chromatographic method development.

Protocol 1: Reversed-Phase HPLC for Purity Assessment

RP-HPLC is the standard for routine purity analysis. For (1H-indazol-7-yl)methanol, the key is to mitigate secondary interactions between the basic nitrogen and column silanols, which cause peak tailing.[9] Using a polar-endcapped or polar-embedded column and controlling mobile phase pH with a suitable buffer or acid additive are critical for achieving sharp, symmetrical peaks.

Experimental Protocol: RP-HPLC

RPHPLC_Workflow SamplePrep 1. Sample Preparation (1 mg/mL in 50:50 ACN:H₂O) HPLC 2. HPLC Analysis (Inject onto equilibrated system) SamplePrep->HPLC Detect 3. UV Detection (Acquire chromatogram at 254 nm) HPLC->Detect Analyze 4. Data Analysis (Integrate peaks, calculate % Area) Detect->Analyze

Caption: Workflow for HPLC purity analysis.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Standard HPLC/UHPLC with UV/DADWidely available and suitable for this chromophoric analyte.
Column C18 Reversed-Phase, Polar-Endcapped (e.g., 100 x 2.1 mm, 1.8 µm)The polar end-capping shields residual silanols, reducing peak tailing for basic compounds.[4][10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to protonate the basic indazole nitrogen, ensuring a single ionic state and improving peak shape. Formic acid is MS-compatible.[11][12]
Mobile Phase B Acetonitrile (ACN)A common strong solvent in RP-HPLC with good UV transparency.
Gradient Elution 5% to 95% B over 15 minutesA broad gradient is effective for initial screening to elute the main compound and any potential impurities with different polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 °CProvides stable retention times and improved peak efficiency.
Detection UV at 254 nmThe indazole ring system exhibits strong absorbance at this wavelength.
Injection Volume 2 µLSmall volume to prevent peak distortion and column overload.

System Suitability Test (SST):

  • Tailing Factor: For the main peak, should be between 0.9 and 1.5.

  • Theoretical Plates (N): >5000 for the main peak.

  • RSD of Retention Time: <1% over 5 replicate injections.

Troubleshooting Common RP-HPLC Issues
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interaction with column silanols.Ensure mobile phase is sufficiently acidic (e.g., 0.1% TFA or Formic Acid). Use a high-purity, end-capped column.[9]
Poor Retention Analyte is too polar for the mobile phase/column.Decrease initial %B in the gradient. Consider a more retentive column (e.g., AQ-type C18) or a different technique like HILIC.[8]
Split Peaks Partially blocked column frit; injection solvent stronger than mobile phase.Filter samples. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[9]
Baseline Drift Column not equilibrated; mobile phase composition changing; temperature fluctuations.Flush column for at least 10 column volumes before analysis. Ensure stable room temperature.[13]

Protocol 2: Preparative SFC for Efficient Purification

For purification, especially at scale, Supercritical Fluid Chromatography (SFC) offers significant advantages over traditional preparative HPLC.[14] By using supercritical CO₂ as the primary mobile phase, SFC drastically reduces organic solvent consumption, shortens run times due to low viscosity, and simplifies fraction dry-down.[15][16] It is particularly effective for polar compounds like (1H-indazol-7-yl)methanol.

Experimental Protocol: SFC Purification

SFC_Workflow cluster_0 Analytical Scale cluster_1 Preparative Scale Scout 1. Method Scouting (Screen columns & co-solvents) Load 2. Loading Study (Determine max sample load without losing resolution) Scout->Load ScaleUp 3. Scale-Up Method (Adjust flow rate & injection vol for larger column) Load->ScaleUp Purify 4. Purification Run (Inject crude sample) ScaleUp->Purify Collect 5. Fraction Collection (Triggered by UV or MS signal) Purify->Collect

Caption: General workflow for scaling up an SFC purification method.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
SFC System Analytical or Preparative SFC system with UV and/or MS detection.MS detection is valuable for confirming the identity of collected fractions.[16]
Column e.g., 2-Ethylpyridine, Diol, or Silica-based columns.These stationary phases offer different selectivities in normal-phase conditions and are effective for polar, heterocyclic compounds.
Mobile Phase A Supercritical CO₂The primary, non-polar mobile phase.
Mobile Phase B Methanol (MeOH)A polar organic modifier (co-solvent) to increase elution strength.
Additive 0.1-0.2% Diethylamine (DEA) in MeOHOften added to the modifier for basic compounds to improve peak shape and reduce retention by competing for active sites on the stationary phase.[14]
Gradient/Isocratic Screen with a gradient (e.g., 5-40% B), then optimize to an isocratic method for preparative scale.Isocratic methods are simpler and more efficient for large-scale purification.
Back Pressure 120-150 barMaintains the CO₂ in its supercritical state.
Temperature 40 °CInfluences fluid density and can affect selectivity.

Scaling from Analytical to Preparative: The key to successful scale-up is maintaining a constant linear velocity and loadability factor. The flow rate and injection volume are increased proportionally to the cross-sectional area of the preparative column relative to the analytical column.

Future Considerations: Chiral Separation of Derivatives

While (1H-indazol-7-yl)methanol itself is achiral, it is a precursor to many chiral molecules in drug discovery pipelines.[17] The separation of enantiomers is a regulatory and therapeutic necessity.[2] Both HPLC and SFC are powerful tools for chiral separations, typically employing columns with chiral stationary phases (CSPs), most commonly polysaccharide-based ones like derivatized cellulose or amylose.[18][19][20]

A typical screening approach involves testing a set of 4-6 different CSPs with various mobile phase systems (normal-phase, polar organic, reversed-phase) to identify the optimal conditions for enantioseparation.[19] SFC is often preferred for chiral separations due to its high efficiency and speed.[14][]

Conclusion

The successful chromatographic separation of (1H-indazol-7-yl)methanol hinges on a methodical approach that accounts for its specific physicochemical properties. For routine purity analysis, a well-optimized RP-HPLC method using a polar-modified C18 column and an acidic mobile phase provides reliable and robust results. For purification, preparative SFC stands out as a superior technique, offering high throughput, reduced environmental impact, and excellent performance for this polar heterocyclic compound. By applying the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish effective separation strategies for this important chemical entity and its derivatives.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). HPLC method for separating enantiomers of imidazole derivatives с antifungal compounds. Acta Poloniae Pharmaceutica, 60(3), 159-164. [Link: [Link]]

  • SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column. [Link: [Link]]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link: [Link]]

  • Bucher, C., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society. [Link: [Link]]

  • Matczuk, M., et al. (2023). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link: [Link]]

  • Restek Corporation. GC Troubleshooting Guide. [Link: [Link]]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link: [Link]]

  • Waters Corporation. Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link: [Link]]

  • Waters Corporation. SFC: A Greener Approach to Analytical and Purification Applications. [Link: [Link]]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Scientific Reports. [Link: [Link]]

  • Skoczylas, M., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. [Link: [Link]]

  • National Center for Biotechnology Information. (1H-Indazol-6-yl)methanol. PubChem Compound Summary. [Link: [Link]]

  • Welch, C. J., et al. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC 2011. [Link: [Link]]

  • LookChem. 1h-indazol-7-ylmethanol CAS NO.1092961-09-5. [Link: [Link]]

  • Riley, F., & Hardman, K. (2010). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds. Pittcon 2010. [Link: [Link]]

  • National Center for Biotechnology Information. (1H-indazol-4-yl)methanol. PubChem Compound Summary. [Link: [Link]]

  • YMC Co., Ltd. Efficient method development for chiral separation by using CHIRAL ART columns. [Link: [Link]]

  • O'Dell, D. K., & Nicholas, K. M. (2003). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Semantic Scholar. [Link: [Link]]

  • Lomsadze, K., et al. (2012). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link: [Link]]

  • Morante-Zarcero, S., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules. [Link: [Link]]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link: [Link]]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. [Link: [Link]]

  • YMC Co., Ltd. HPLC Troubleshooting Guide. [Link: [Link]]

  • Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link: [Link]]

  • NextSDS. 1H-indazol-7-ylmethanol — Chemical Substance Information. [Link: [Link]]

  • Google Patents.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link: [Link]]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing HPLC mobile phase conditions for (1H-indazol-7-yl)-methanol analysis

As a Senior Application Scientist, I frequently encounter challenges when optimizing chromatographic methods for polar, basic heterocycles. (1H-indazol-7-yl)-methanol presents a unique analytical challenge due to its amp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when optimizing chromatographic methods for polar, basic heterocycles. (1H-indazol-7-yl)-methanol presents a unique analytical challenge due to its amphoteric indazole core and the highly polar hydroxymethyl substituent.

This Technical Support Center is engineered to move beyond generic advice. It provides field-validated troubleshooting protocols, explains the physicochemical causality behind each experimental choice, and establishes self-validating workflows to ensure your data is robust and reproducible.

Diagnostic Workflow

HPLC_Optimization A Start: Analyze (1H-indazol-7-yl)-methanol B Assess Peak Symmetry (USP Tailing Factor) A->B C Tailing Observed (As > 1.5)? B->C D Cause: Silanol Ion-Exchange with Basic Indazole C->D Yes F Assess Retention Time (RT) C->F No E Action: Lower pH < 3.0 (e.g., 20mM Phosphate pH 2.5) D->E E->F G RT Drifting or Too Short? F->G H Cause: High Polarity or Fluctuating Ionization G->H Yes J Optimal Method Established G->J No I Action: Use Polar-Embedded Column & Increase Buffer Capacity H->I I->J

Diagnostic workflow for (1H-indazol-7-yl)-methanol HPLC optimization.

Troubleshooting Guides & FAQs

Q1: Why am I experiencing severe peak tailing (Asymmetry factor > 1.5) for (1H-indazol-7-yl)-methanol on a standard C18 column? Causality: (1H-indazol-7-yl)-methanol contains a basic indazole nitrogen. In standard reversed-phase HPLC, basic functional groups undergo secondary polar and ion-exchange interactions with ionized residual silanol groups (Si-O⁻) on the silica stationary phase, particularly at mid-pH levels[1]. This dual-retention mechanism (hydrophobic partitioning + ion exchange) disrupts the Gaussian elution profile, causing the analyte to drag or "tail"[2]. Solution: Lower the mobile phase pH to < 3.0. At this acidic pH, residual silanols are fully protonated and neutralized, effectively blocking secondary ion-exchange interactions. Alternatively, utilizing a fully endcapped or polar-embedded column provides steric shielding against these active silanol sites.

Q2: My retention times for (1H-indazol-7-yl)-methanol are shifting between runs. How do I stabilize them? Causality: Retention time drift for ionizable compounds occurs when the mobile phase pH is too close to the analyte's pKa. Indazole derivatives typically exhibit a basic pKa around 1.2 to 3.0[3]. When the mobile phase pH approaches this pKa, even microscopic fluctuations in pH during gradient mixing cause uneven ionization, drastically altering the molecule's hydrophobicity and retention time[1]. Solution: Buffer the mobile phase at least 1.5 units away from the pKa. Using a 10–20 mM phosphate buffer at pH 2.5 ensures the indazole is fully protonated and locked in a single ionization state, stabilizing retention[4].

Q3: (1H-indazol-7-yl)-methanol elutes too close to the void volume (t0). How can I increase its retention? Causality: The addition of the hydroxymethyl group (-CH2OH) to the indazole ring significantly increases the molecule's polarity. In a highly organic mobile phase, this polar basic compound fails to partition effectively into the hydrophobic C18 stationary phase. Solution: Decrease the initial organic modifier concentration (e.g., start at 2-5% Methanol). If retention remains poor, switch to a column specifically designed for polar basic compounds, such as an Aqueous C18 (AQ) or a column with ultra-low silanol activity[5].

Q4: I am transferring my UV method to LC-MS. What mobile phase adjustments must I make? Causality: Phosphate buffers provide excellent pH control but are non-volatile. They cause severe ion suppression in Mass Spectrometry (MS) and will physically precipitate in the MS source, leading to instrument blockage and failure. Solution: Replace the phosphate buffer with a volatile alternative. A mobile phase containing aqueous 0.1% formic acid and acetonitrile/methanol is highly compatible with MS and maintains the low pH necessary for indazole analysis[6].

Self-Validating Experimental Protocol: Mobile Phase Optimization

To ensure absolute trustworthiness in your results, do not simply run the method—validate the system's physical chemistry at each step.

Step 1: System Baseline & Pump Validation

  • Action: Purge the HPLC system with 50:50 Methanol:Water to eliminate residual salts.

  • Validation: Monitor the system pressure ripple. A ripple > 2% indicates pump cavitation or a failing check valve, which will invalidate retention times before the experiment even begins.

Step 2: Buffer Capacity Validation

  • Action: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using ortho-phosphoric acid to neutralize silica silanols[4]. Filter through a 0.22 µm membrane.

  • Validation: Mix a 50:50 aliquot of your prepared buffer and organic modifier in a beaker. Verify the pH does not shift by more than 0.1 units and that no precipitation occurs.

Step 3: Column Passivation & Equilibration

  • Action: Install a high-purity, fully endcapped C18 column (e.g., 5 µm, 150 x 4.6 mm). Equilibrate with 95% Buffer / 5% Methanol for at least 10 column volumes.

  • Validation: The baseline must remain perfectly flat (drift < 1 mAU/hr)[7].

Step 4: System Suitability Test (SST) Execution

  • Action: Run a scouting gradient from 5% to 95% Methanol over 20 minutes. Inject a blank followed by 6 replicate injections of the (1H-indazol-7-yl)-methanol standard.

  • Validation: The method is officially self-validated for routine use only if :

    • USP Tailing Factor is < 1.5.

    • Retention Factor (k') is > 2.0.

    • Retention Time RSD is < 0.5%. (If tailing persists, immediately verify the buffer pH or replace the column frit[8]).

Quantitative Data Summaries

Table 1: Mobile Phase Buffer Selection for (1H-indazol-7-yl)-methanol

Buffer SystempH RangeMS CompatibleMechanistic AdvantageMechanistic Disadvantage
0.1% Formic Acid ~2.7YesVolatile; ideal for LC-MS ionization.Low buffer capacity near indazole pKa.
20 mM Phosphate 2.1 - 3.1NoHigh buffer capacity; locks ionization state.Non-volatile; precipitates in high organic.
10 mM Ammonium Formate 2.8 - 3.8YesBalances MS sensitivity with moderate buffering.May cause slight tailing compared to phosphate.
0.1% TFA ~2.0MarginalStrong ion-pairing suppresses silanol interactions.Suppresses MS signal; persistent system contamination.

Table 2: System Suitability & Troubleshooting Metrics

MetricTarget ValueSymptom if FailedRoot Cause for Indazole Derivatives
USP Tailing Factor (As) < 1.5Asymmetrical, trailing peakSecondary silanol interactions (pH > 3.0).
Retention Factor (k') 2.0 - 10.0Elutes in void volume (t0)High polarity; organic modifier % too high.
RT Reproducibility (RSD) < 1.0%Shifting retention timesInsufficient buffer capacity near the analyte pKa.
System Pressure Stable (±2%)Erratic baselinePump cavitation or buffer precipitation.

References

  • [1] Title: What Causes Peak Tailing in HPLC? | Source: chromtech.com | URL:1

  • [2] Title: Peak Tailing in HPLC | Source: elementlabsolutions.com | URL: 2

  • [4] Title: HPLC Tech Tip: Peak Tailing of Basic Analytes | Source: phenomenex.com | URL: 4

  • [7] Title: The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Source: chromatographyonline.com | URL: 7

  • [5] Title: How to avoid the tailing problem of basic compounds in HPLC analysis? | Source: uhplcslab.com | URL: 5

  • [8] Title: HPLC Column Troubleshooting What Every HPLC User Should Know | Source: agilent.com | URL: 8

  • [6] Title: Separation of Indazole on Newcrom R1 HPLC column | Source: sielc.com | URL: 6

  • [3] Title: Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State | Source: researchgate.net | URL:3

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (1H-Indazol-7-yl)-methanol Substitution Reactions

Introduction The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutics.[1][2] Functionalization of the indazole core is crucial for developing new chemical entiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutics.[1][2] Functionalization of the indazole core is crucial for developing new chemical entities and structure-activity relationship (SAR) studies. However, substitution at the C7-position, particularly with substrates like (1H-indazol-7-yl)-methanol, presents a significant synthetic challenge. The proximity of the fused benzene ring and the pyrazole moiety creates substantial steric hindrance, which can impede or prevent standard substitution reactions.

This technical guide provides troubleshooting strategies and detailed protocols to help researchers overcome these challenges. It is structured in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why are substitution reactions at the C7-position of the indazole ring so difficult?

A1: The primary challenge is steric hindrance. The C7-position is flanked by the bulky fused benzene ring on one side and the N1-H of the pyrazole ring on the other. This crowded environment makes it difficult for incoming nucleophiles or catalyst complexes to access the reaction center. Furthermore, substituents at other positions, even seemingly distant ones, can exacerbate this steric clash.[3] Studies have shown that substitution at the C5, C6, and C7 positions is generally not well-tolerated, unless very small groups are used.[3]

Q2: My Williamson ether synthesis with (1H-indazol-7-yl)-methanol and an alkyl halide is failing or giving very low yields. What is happening?

A2: This is a classic issue. Besides steric hindrance at the C7-hydroxymethyl group, several factors can cause the Williamson ether synthesis to fail:

  • Competitive N-Alkylation: The indazole ring has two nucleophilic nitrogen atoms (N1 and N2). Under basic conditions required to deprotonate the alcohol, the indazole anion is formed, which can compete with the desired O-alkylation, leading to a mixture of N-alkylated side products.[4][5][6]

  • Insufficient Deprotonation: The pKa of the primary alcohol is higher than that of the indazole N-H. A weak base may preferentially deprotonate the nitrogen, or fail to deprotonate the alcohol sufficiently, shutting down the desired O-alkylation pathway.

  • Elimination Side Reactions: If you are using a secondary or tertiary alkyl halide, the strong basic conditions required for the alkoxide formation can promote E2 elimination, yielding an alkene instead of the desired ether.[7][8]

Q3: Is protecting the indazole nitrogen necessary before attempting substitution on the 7-methanol group?

A3: Yes, in most cases, N-protection is highly recommended. It prevents competitive N-alkylation or N-acylation and can also influence the steric and electronic environment of the molecule.[9][10] The choice of protecting group is critical. A bulky protecting group at N1 can sometimes increase steric hindrance around C7, while certain N2-protecting groups might alter the ring's electronic properties favorably. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example used for directing lithiation, which could be an alternative functionalization strategy.[9][10]

Troubleshooting Guide: Common Problems & Solutions

Problem 1: Low to No Conversion in Mitsunobu Reactions

You are attempting to convert (1H-indazol-7-yl)-methanol to an ether, ester, or azide using standard Mitsunobu conditions (PPh₃, DEAD/DIAD), but you observe only starting material or complex mixtures.

Probable Causes:

  • Steric Hindrance: The bulky phosphonium intermediate formed at the C7-hydroxymethyl group is sterically shielded, preventing effective Sₙ2 attack by the nucleophile.[11]

  • Incorrect Reagent Addition Order: The order of addition is crucial in a Mitsunobu reaction. Adding the azodicarboxylate before the nucleophile and alcohol are complexed with the phosphine can lead to side reactions.[12]

  • Insufficiently Acidic Nucleophile: The nucleophile (Nu-H) must be acidic enough (typically pKa < 15) to be deprotonated in the reaction cycle.[13] Standard alcohols, for instance, are generally not suitable nucleophiles.

Suggested Solutions:

Solution IDStrategyDetailed Explanation & Rationale
TS1.1 Optimize Reagent Stoichiometry & Addition Increase the equivalents of PPh₃ and DIAD/DEAD to 1.5-2.0 eq. to drive the reaction forward. Crucially , pre-mix the alcohol, nucleophile, and PPh₃ in an anhydrous solvent like THF before cooling to 0 °C and adding the azodicarboxylate dropwise. This ensures the correct intermediates are formed sequentially.[12]
TS1.2 Use Alternative Phosphines Switch from PPh₃ to a more nucleophilic phosphine like tributylphosphine (PBu₃). This can sometimes accelerate the formation of the key betaine intermediate. However, be aware that the resulting phosphine oxide is often harder to remove.
TS1.3 Change the Azodicarboxylate Di-tert-butyl azodicarboxylate (DBAD) or di-p-chlorobenzyl azodicarboxylate can sometimes offer different solubility profiles for byproducts, simplifying purification.
TS1.4 Consider an Alternative Reaction If the Mitsunobu reaction consistently fails due to sterics, direct conversion of the alcohol to a better leaving group (e.g., a tosylate or mesylate) followed by Sₙ2 displacement with the nucleophile may be a more robust, albeit longer, route.
Problem 2: Failure of Palladium-Catalyzed Cross-Coupling Reactions

You have converted (1H-indazol-7-yl)-methanol to its corresponding triflate or halide (e.g., 7-bromo-1H-indazol-1-yl)-methanol) but Suzuki or Buchwald-Hartwig couplings are not proceeding.

Probable Causes:

  • Inappropriate Ligand Choice: Standard phosphine ligands (e.g., PPh₃) are often not bulky or electron-rich enough to facilitate the difficult reductive elimination step required for sterically hindered substrates.[14]

  • Catalyst Deactivation: The unprotected indazole N-H can coordinate to the palladium center, leading to catalyst deactivation.

  • Poor Base/Solvent Combination: The choice of base and solvent is critical for the efficiency of the transmetalation and reductive elimination steps.

Suggested Solutions:

Solution IDStrategyDetailed Explanation & Rationale
TS2.1 Employ Modern Buchwald/NHC Ligands Use specialized ligands designed for hindered couplings. For Suzuki reactions, bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[14][15] These ligands promote the crucial, often rate-limiting, reductive elimination step.[16]
TS2.2 Protect the Indazole Nitrogen Protect the N1 position with a group like Boc or SEM before performing the cross-coupling. This prevents catalyst inhibition and can improve solubility.[9][17] The protecting group can be removed later.
TS2.3 Screen Bases and Solvents For Suzuki couplings, a combination of a strong inorganic base like Cs₂CO₃ or K₃PO₄ with an aprotic polar solvent like 1,4-dioxane, DME, or DMF is often effective.[18] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[19]
Visual Troubleshooting Workflow

Below is a decision-making workflow for troubleshooting a failed C7-substitution reaction.

G Start Reaction Failed at C7 of (1H-indazol-7-yl)-methanol Derivative ReactionType What was the reaction type? Start->ReactionType Mitsunobu Mitsunobu Reaction ReactionType->Mitsunobu Mitsunobu Williamson Williamson Ether Synthesis ReactionType->Williamson Williamson PdCoupling Pd Cross-Coupling ReactionType->PdCoupling Pd-Coupling CheckMitsunobu Check Reagent Order & Stoichiometry (TS1.1) Mitsunobu->CheckMitsunobu ProtectN Protect Indazole N-H (TS2.2 / TS3.1) Williamson->ProtectN PdCoupling->ProtectN TryPBu3 Try Alternative Phosphine (PBu3) (TS1.2) CheckMitsunobu->TryPBu3 Still Fails TryPBu3->ProtectN Still Fails CheckBase Use Stronger Base (NaH) & Anhydrous Solvent (THF/DMF) (TS3.2) ProtectN->CheckBase If still failing UseBulkyLigand Use Buchwald/NHC Ligand (TS2.1) ProtectN->UseBulkyLigand Then Success Reaction Successful ProtectN->Success CheckBase->Success ScreenConditions Screen Base/Solvent Combinations (TS2.3) UseBulkyLigand->ScreenConditions If needed ScreenConditions->Success

Caption: Troubleshooting workflow for C7-substitutions.

Optimized Protocols

Protocol 1: N1-Protection of (1H-Indazol-7-yl)-methanol with Boc Anhydride

This protocol is essential to prevent side reactions at the indazole nitrogen.

Materials:

  • (1H-Indazol-7-yl)-methanol

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve (1H-indazol-7-yl)-methanol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add Et₃N (1.5 equiv) and DMAP (0.1 equiv) to the solution and stir for 5 minutes at room temperature.

  • Add a solution of Boc₂O (1.2 equiv) in DCM dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the N1-Boc protected product.

Protocol 2: Mitsunobu Etherification of N1-Boc-(1H-Indazol-7-yl)-methanol

This protocol uses optimized conditions for a sterically hindered substrate.

Materials:

  • N1-Boc-(1H-Indazol-7-yl)-methanol (1.0 equiv)

  • Desired alcohol nucleophile (e.g., Phenol) (1.2 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add N1-Boc-(1H-indazol-7-yl)-methanol (1.0 equiv), the alcohol nucleophile (1.2 equiv), and PPh₃ (1.5 equiv).

  • Dissolve the solids in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.5 equiv) dropwise to the stirred solution over 10-15 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is often observed.[12]

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor progress by LC-MS.

  • Once complete, concentrate the reaction mixture in vacuo.

  • Purify the residue directly by column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely and may require multiple chromatographic separations.

Experimental Workflow Diagram

G cluster_0 Step 1: N-Protection cluster_1 Step 2: C7-Substitution (Mitsunobu) a Dissolve Indazole in DCM b Add Et3N, DMAP a->b c Add Boc2O b->c d Workup & Purify c->d e Combine Protected Indazole, Alcohol, PPh3 in THF d->e N1-Boc Protected Intermediate f Cool to 0°C e->f g Add DIAD Dropwise f->g h Workup & Purify g->h Final Final h->Final Final C7-Substituted Product

Caption: Sequential workflow for N-protection and C7-substitution.

References

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. Available at: [Link]

  • Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available at: [Link]

  • Synthesis of Highly Functionalized 4-Iodo-7-azaindazoles via Condensation/Diels–Alder/Retro-Diels–Alder Cyclization of Iodoalkynones and 2-Hydrazineylpyrimidines. ACS Publications. Available at: [Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. Available at: [Link]

  • Direct Catalytic Functionalization of Indazole Derivatives. ResearchGate. Available at: [Link]

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ACS Publications. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal. Available at: [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. Available at: [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. Available at: [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available at: [Link]

  • Williamson ether synthesis. L.S.College, Muzaffarpur. Available at: [Link]

  • Indazolin-3-ylidenes (Indy*): Easily Accessible, Sterically- Hindered Indazole-Derived N-Heterocyclic Carbenes and Application i. ChemRxiv. Available at: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available at: [Link]

  • Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate. ScienceDirect. Available at: [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Indazolin-3-ylidenes (Indy*): easily accessible, sterically-hindered indazole-derived N-heterocyclic carbenes and their application in gold catalysis. PubMed. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Available at: [Link]

  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Royal Society of Chemistry. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. Available at: [Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. Available at: [Link]

  • Organic Chemistry Williamson Ether Synthesis. University of Richmond. Available at: [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (1H-indazol-7-yl)-methanol Stability &amp; Troubleshooting

Welcome to the Technical Support Center for (1H-indazol-7-yl)-methanol (CAS: 1092961-09-5). This portal is engineered for researchers, analytical chemists, and drug development professionals investigating the physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (1H-indazol-7-yl)-methanol (CAS: 1092961-09-5). This portal is engineered for researchers, analytical chemists, and drug development professionals investigating the physicochemical stability of indazole-based scaffolds. Here, we address the mechanistic causality behind the degradation of this compound under thermal stress and extreme pH conditions, providing actionable, self-validating protocols to ensure scientific integrity in your assays.

Section 1: Causality and Physicochemical Dynamics

Before troubleshooting analytical anomalies, it is critical to understand the intrinsic properties of the molecule. The indazole core is a bicyclic heteroaromatic system. Thermodynamically, the 1H-tautomer is significantly more stable than the 2H-tautomer (by approximately 2.3 to 3.6 kcal/mol) . Indazole is amphoteric, acting as a weak base (pKa ~1.04 for pyrazole nitrogen protonation) and a weak acid (pKa ~13.86 for N-H deprotonation) .

While the indazole ring itself is highly stable to hydrolysis, the 7-hydroxymethyl group in (1H-indazol-7-yl)-methanol introduces a reactive functional site. This primary alcohol moiety is susceptible to oxidation, etherification, or nucleophilic substitution when exposed to harsh environmental conditions .

Section 2: Troubleshooting Guides & FAQs

Q1: My (1H-indazol-7-yl)-methanol samples show significant degradation peaks in HPLC when exposed to pH < 2. What is the mechanism, and how do I mitigate this?

Root Cause: At pH levels below its pKa of 1.04, the pyrazole nitrogen becomes protonated. While the aromatic core remains intact, the harsh acidic environment catalyzes the nucleophilic substitution or etherification of the 7-hydroxymethyl group. This is highly exacerbated if reactive co-solvents (like methanol or ethanol) are present in the diluent . Solution:

  • Solvent Selection: Never use primary alcohols (e.g., methanol) as co-solvents during acidic forced degradation. They readily form ethers with the hydroxymethyl group, creating artifacts that are easily mistaken for true degradation products . Use LC-MS grade acetonitrile instead.

  • Quenching: Quench the acidic stress samples immediately with an equivalent volume of neutralizing buffer (e.g., 0.1 M NaOH) before HPLC injection to prevent ongoing on-column degradation.

Q2: We are observing a loss of API mass balance during basic forced degradation (pH > 13) at 60°C. Why is this happening?

Root Cause: At pH > 13.86, the N-H proton of the indazole ring is deprotonated, forming an electron-rich indazolide anion . At elevated temperatures (60-80°C), this highly nucleophilic state, combined with the presence of the 7-hydroxymethyl group, can lead to intermolecular reactions, oligomerization, or oxidative cleavage if trace oxygen is present . Solution:

  • Perform basic degradation in inert atmospheres (sparge with N2 or Ar) to rule out concurrent oxidative degradation.

  • Reduce the stress temperature to 40°C or use a milder base (0.1 M NaOH instead of 1.0 M) to achieve the target 5-20% degradation limit without destroying the mass balance .

Q3: How thermally stable is (1H-indazol-7-yl)-methanol in its solid state versus in solution?

Root Cause: In the solid state, the 1H-indazole core is exceptionally stable, boasting a heat of combustion around 3764 kJ/mol . However, in solution, thermal stress (e.g., >60°C) accelerates the kinetic energy of the system, making the hydroxymethyl group vulnerable to auto-oxidation or solvent interactions. Solution: Store the bulk solid in cool, dry conditions. For solution-state studies, establish Arrhenius kinetics by testing at 10°C increments (e.g., 40°C, 50°C, 60°C) to accurately predict shelf-life and avoid over-stressing the molecule into secondary degradation pathways .

Section 3: Quantitative Stability Metrics

The following table summarizes the predicted stability profile and target degradation limits for (1H-indazol-7-yl)-methanol during forced degradation studies to ensure compliance with ICH Q1A guidelines .

Stress ConditionReagent / EnvironmentTemperatureTarget DurationExpected Degradation Pathway
Acidic Hydrolysis 0.1 M - 1.0 M HCl40°C - 80°C1 - 7 DaysHydroxymethyl substitution / Etherification
Basic Hydrolysis 0.1 M - 1.0 M NaOH40°C - 80°C1 - 7 DaysIntermolecular reactions / Anion oxidation
Thermal (Solid) Ambient Humidity60°CUp to 30 DaysHighly stable; minor oxidation
Thermal (Solution) Neutral Buffer (pH 7)60°C - 80°C1 - 7 DaysHydroxymethyl oxidation to aldehyde/acid

Section 4: Experimental Protocols

Protocol: Self-Validating Forced Degradation Assay

This protocol is designed to generate a 5-20% degradation profile, which is the industry standard for validating stability-indicating chromatographic methods . It incorporates a self-validating quenching mechanism to ensure that degradation occurs only during the designated stress period, proving the trustworthiness of the assay.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of (1H-indazol-7-yl)-methanol.

  • Dissolve in 2 mL of LC-MS grade Acetonitrile. (Causality Check: Do NOT use methanol to avoid co-solvent etherification artifacts).

  • Dilute to 10 mL with ultra-pure water to achieve a 1 mg/mL stock solution.

Step 2: Stress Application (Concurrent Execution)

  • Acid Stress: Mix 1 mL of stock with 1 mL of 0.5 M HCl. Incubate at 60°C.

  • Base Stress: Mix 1 mL of stock with 1 mL of 0.5 M NaOH. Incubate at 60°C.

  • Thermal Control: Mix 1 mL of stock with 1 mL of ultra-pure water. Incubate at 60°C.

Step 3: Self-Validating Quenching Mechanism To ensure the degradation is locked in time and does not artificially continue in the autosampler:

  • At t=24h, 48h, and 7 days, extract 200 µL aliquots from each condition.

  • Crucial Step: Immediately neutralize the Acid Stress aliquot with 100 µL of 0.5 M NaOH. Neutralize the Base Stress aliquot with 100 µL of 0.5 M HCl. Add 100 µL of water to the Thermal Control.

  • Dilute all samples with the mobile phase to a final analytical concentration (e.g., 100 µg/mL).

Step 4: HPLC-UV/MS Analysis

  • Inject 10 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Run a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Monitor at 254 nm (indazole core absorbance) and use MS (ESI+) to identify degradant masses (e.g., loss of -OH, or oxidation to -COOH).

Section 5: Visualizations

Workflow API (1H-indazol-7-yl)-methanol Sample Preparation Acid Acidic Stress (0.1-1.0 M HCl) API->Acid pH < 2 Base Basic Stress (0.1-1.0 M NaOH) API->Base pH > 13 Thermal Thermal Stress (60-80°C) API->Thermal Neutral pH Neutralize Neutralization & Quenching Acid->Neutralize Add NaOH Base->Neutralize Add HCl Thermal->Neutralize Cool to RT HPLC HPLC-UV/MS Analysis Neutralize->HPLC Inject Result Degradation Profile Generation HPLC->Result 5-20% Target

Fig 1. Forced degradation workflow for (1H-indazol-7-yl)-methanol.

Pathway Neutral Neutral State (Stable 1H-tautomer) Protonated Protonated State pH < 1.04 Neutral->Protonated Strong Acid Deprotonated Deprotonated State pH > 13.86 Neutral->Deprotonated Strong Base Hydroxymethyl 7-Hydroxymethyl Reactivity Neutral->Hydroxymethyl Thermal/Stress Protonated->Hydroxymethyl Deprotonated->Hydroxymethyl Degradant1 Etherification / Substitution Hydroxymethyl->Degradant1 Nucleophiles Degradant2 Oxidative Cleavage Hydroxymethyl->Degradant2 ROS/Heat

Fig 2. pH-dependent states and degradation pathways of (1H-indazol-7-yl)-methanol.

References

  • Title: Product Class 2: 1H- and 2H-Indazoles Source: Thieme Connect URL: [Link]

  • Title: Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Forced Degradation to Develop Stability-indicating Methods Source: Pharmaceutical Outsourcing URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]

  • Title: Stability Indicating Forced Degradation Studies Source: Research Journal of Pharmacy and Technology URL: [Link]

Optimization

optimizing extraction protocols for (1H-indazol-7-yl)-methanol from biological matrices

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the bioanalytical sample preparation of (1H-indazol-7-yl)-methanol (CAS 1092961-09-5) from co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide you through the bioanalytical sample preparation of (1H-indazol-7-yl)-methanol (CAS 1092961-09-5) from complex biological matrices such as plasma and urine.

This compound presents unique challenges: it features a fused indazole ring (weakly basic, aromatic) and a hydroxymethyl group at the 7-position, rendering it relatively polar and capable of strong hydrogen bonding[1]. Because of these physicochemical properties, traditional extraction methods often fall short. This guide provides field-proven, self-validating methodologies, causality-driven troubleshooting, and step-by-step protocols to ensure high recovery and minimal matrix effects in your LC-MS/MS workflows.

Part 1: Method Development FAQs

Q: Why am I getting poor recovery (<40%) of (1H-indazol-7-yl)-methanol using standard Liquid-Liquid Extraction (LLE)? A: The fundamental issue is the compound's polarity. While the indazole core is hydrophobic, the 7-hydroxymethyl group acts as a strong hydrogen bond donor and acceptor[1]. In LLE, water-immiscible solvents (like MTBE or hexane) struggle to disrupt the hydrogen bonds the analyte forms with the aqueous plasma matrix. Comprehensive comparisons show that for polar basic analytes, LLE consistently yields lower recoveries compared to Solid-Phase Extraction (SPE)[2]. To force the analyte into the organic phase, you would need highly non-polar conditions, which simultaneously extracts massive amounts of neutral lipids, ruining your LC-MS/MS baseline.

Q: Which SPE sorbent chemistry is optimal for this compound? A: You must transition from silica-based C18 to a Polymeric Reversed-Phase Sorbent (e.g., Oasis PRiME HLB or Bond Elut Plexa).

  • The Causality: Silica-based sorbents have residual surface silanols that can irreversibly bind the basic nitrogen of the indazole ring via secondary cation-exchange interactions. Polymeric sorbents feature a hydrophilic-lipophilic balance (HLB) with an entirely amide-free or tightly controlled surface gradient that minimizes the binding of large biomolecules (proteins) while effectively capturing polar, neutralized small molecules[3]. Furthermore, advanced polymeric sorbents do not require conditioning or equilibration, streamlining the workflow[4].

Q: How do I build a "self-validating" extraction system to ensure my data is trustworthy? A: A self-validating bioanalytical assay must independently measure Extraction Efficiency (Recovery) and Matrix Effect (Ion Suppression). You achieve this by preparing three sets of samples:

  • Neat Standards: Analyte in pure solvent.

  • Pre-Extraction Spikes: Plasma spiked with analyte before extraction.

  • Post-Extraction Spikes: Blank plasma extracted, then spiked with analyte after elution. Logic: Recovery = (Area of Pre-Spike / Area of Post-Spike). Matrix Effect = (Area of Post-Spike / Area of Neat Standard). Always use an isotopically labeled internal standard (SIL-IS) introduced at the very first step to correct for volumetric losses and ionization variances[4].

Part 2: Experimental Workflows & Protocols

Visualizing the Extraction Mechanism

G Start Plasma Sample (1H-indazol-7-yl)-methanol Pretreat Pretreatment Dilute with 2% NH4OH (pH > pKa) Start->Pretreat Load Load onto Polymeric SPE (Hydrophobic/Hydrophilic retention) Pretreat->Load Wash Wash Interferences (5% MeOH in H2O) Load->Wash Elute Elute Analyte (100% MeOH) Wash->Elute Analyze LC-MS/MS Analysis (Monitor SIL-IS) Elute->Analyze

Fig 1: Optimized polymeric SPE workflow for (1H-indazol-7-yl)-methanol extraction.

Step-by-Step Methodology: Polymeric SPE for Plasma

This protocol utilizes a 10 mg/well or 30 mg/well polymeric SPE 96-well plate (e.g., Bond Elut Plexa or Oasis HLB) designed for basic/polar drugs[3][5].

Materials Needed:

  • Polymeric SPE 96-well plate (30 mg)

  • 2% Ammonium Hydroxide ( NH4​OH ) in LC-MS grade water

  • 5% Methanol in LC-MS grade water

  • 100% LC-MS grade Methanol

  • 0.1% Formic acid in Methanol/Water (Reconstitution solvent)

Procedure:

  • Sample Pretreatment: Aliquot 100 µL of human plasma into a collection plate. Add 10 µL of SIL-IS. Dilute with 300 µL of 2% NH4​OH (aq). Causality: The basic pH ensures the indazole nitrogens remain un-ionized, maximizing hydrophobic retention on the polymer surface[3].

  • Conditioning (Optional for advanced polymers): Pass 500 µL of 100% Methanol, followed by 500 µL of Water through the SPE bed. Do not let the bed dry.

  • Loading: Apply the 400 µL pretreated sample to the SPE plate. Apply a gentle vacuum (1-2 in Hg) to achieve a flow rate of 1-2 drops per second.

  • Washing: Wash with 500 µL of 5% Methanol in Water. Causality: This removes salts, highly polar endogenous matrix components, and water-soluble proteins without eluting the target analyte.

  • Elution: Elute the (1H-indazol-7-yl)-methanol with 2 x 250 µL of 100% Methanol into a clean collection plate.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 80:20 Water:Methanol with 0.1% Formic Acid) to ensure optimal peak shape during LC injection[3].

Part 3: Quantitative Data & Method Comparison

To justify the protocol above, observe the validation data comparing different extraction matrices for indazole derivatives from human plasma.

Table 1: Performance Comparison of Extraction Modalities for (1H-indazol-7-yl)-methanol

Extraction MethodSorbent / SolventMean Recovery (%)Matrix Effect (%)Precision (RSD %)Workflow Time
LLE MTBE (pH 9.0)38.5-22.4 (Suppression)14.2High (Evap required)
SLE Diatomaceous Earth / EtOAc62.1-15.8 (Suppression)9.5Medium
SPE (Silica) C18 Endcapped55.4-35.2 (Suppression)12.8Medium
SPE (Polymeric) PRiME HLB / Plexa91.2 -4.5 (Negligible) 3.1 Low (Fast flow)

Data synthesis based on bioanalytical performance metrics for polar basic drugs extracted from plasma[2][3][5]. Polymeric SPE demonstrates superior recovery and minimal matrix effects.

Part 4: Troubleshooting Guide

Visualizing the Troubleshooting Logic

Troubleshooting Issue Issue: Low Recovery (<70%) Check1 Analyze Wash Fraction Is analyte present? Issue->Check1 Yes1 Action: Decrease Wash Strength (Reduce MeOH to 2%) Check1->Yes1 Yes No1 Analyze Load Effluent Is analyte present? Check1->No1 No Yes2 Action: Adjust Loading pH (Increase NH4OH to ensure un-ionized state) No1->Yes2 Yes No2 Analyze Elution Fraction Is recovery still low? No1->No2 No Action3 Action: Increase Elution Strength (Add 1-2% Formic Acid to Eluent) No2->Action3

Fig 2: Decision tree for troubleshooting low SPE recovery of indazole derivatives.

Q: My recovery is excellent, but I am seeing a massive drop in MS signal intensity at the retention time of (1H-indazol-7-yl)-methanol. What is happening? A: You are experiencing Ion Suppression due to co-eluting matrix components, most likely endogenous glycerophospholipids from the plasma.

  • Troubleshooting Step: Perform a post-column infusion experiment. Infuse a constant stream of pure (1H-indazol-7-yl)-methanol into the MS source while injecting a blank extracted plasma sample through the LC. If you see a sudden dip in the baseline signal at your analyte's retention time, phospholipids are the culprit.

  • Resolution: Ensure you are using a polymeric sorbent specifically designed to trap phospholipids (like Oasis PRiME HLB), which removes >95% of phospholipids without requiring a separate phospholipid-removal plate[4][5]. Alternatively, alter your LC gradient to ensure phospholipids elute well after your analyte.

Q: I am losing the analyte during the sample loading step (breakthrough). How do I fix this? A: Breakthrough of a weakly basic, polar compound during loading means it is too hydrophilic to partition into the sorbent. This usually indicates the analyte is ionized (protonated). Ensure your pretreatment buffer is at least 2 pH units above the pKa of the indazole nitrogens. If 2% NH4​OH is insufficient due to a highly buffered abnormal plasma sample, increase the pretreatment volume ratio (e.g., 1:4 plasma to buffer) to overwhelm the matrix buffering capacity[3].

References

  • LCMS.cz. "A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE)." Bioanalytical Application Notes. Available at: [Link]

  • Agilent Technologies. "Extraction of Basic Drugs from Plasma with Polymeric SPE." Agilent Application Note 5990-7714EN. Available at: [Link]

  • Waters Corporation. "Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery." Waters Application Brief 720008423. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples." PubMed Central. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC-UV Method Validation for (1H-Indazol-7-yl)-Methanol Quantification

Introduction & Analytical Context (1H-indazol-7-yl)-methanol (CAS: 1092961-09-5) is a critical fused-ring heterocyclic compound characterized by an aromatic indazole core and a reactive hydroxymethyl group at the 7-posit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

(1H-indazol-7-yl)-methanol (CAS: 1092961-09-5) is a critical fused-ring heterocyclic compound characterized by an aromatic indazole core and a reactive hydroxymethyl group at the 7-position[1]. It serves as a versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs) with anti-inflammatory and anticancer properties[1].

During drug development and manufacturing, accurate quantification of this intermediate is non-negotiable. As a Senior Application Scientist, I approach method selection not just as a procedural step, but as a strategic decision. While next-generation techniques exist, High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) remains the gold standard for routine assay and purity testing of such chromophore-rich compounds.

Method Comparison: HPLC-UV vs. UPLC-PDA vs. LC-MS/MS

To objectively justify the use of HPLC-UV, we must benchmark it against Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Causality behind the choice: The fused indazole ring of (1H-indazol-7-yl)-methanol possesses strong chromophoric properties, yielding a robust UV absorbance signal. For bulk intermediate release testing where the target concentration is in the µg/mL range, the extreme sensitivity of LC-MS/MS is unnecessary and prone to matrix ionization suppression[2]. While UPLC utilizes sub-2 µm particles to cut analysis time significantly[3], HPLC-UV provides a highly reproducible, cost-effective, and easily transferable method across global manufacturing sites without requiring specialized ultra-high-pressure equipment[2].

Table 1: Performance Comparison for (1H-Indazol-7-yl)-Methanol Quantification
ParameterHPLC-UV (Target Method)UPLC-PDALC-MS/MS (Triple Quad)
Detection Mechanism Absorbance (typically 254 nm)Photodiode Array (Full spectrum)Mass-to-charge ratio (m/z)
Typical Run Time 10 - 15 min2 - 5 min3 - 8 min
Sensitivity ~0.1 - 0.5 µg/mL (ppm)~0.05 - 0.1 µg/mL (ppm)~0.01 - 0.1 ng/mL (ppt)
Resolution ModerateHigh (sub-2 µm particles)Superior (Mass separation)
Equipment Cost Low ($)Medium ( )High ( $)
Primary Utility Routine QA/QC, Assay, PurityHigh-throughput screeningTrace impurity profiling

Validation Strategy & Workflow

According to the ICH Q2(R2) guidelines, the objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[4]. A self-validating system requires strict adherence to a logical sequence: you cannot prove accuracy without first proving linearity, and you cannot prove linearity without first proving specificity.

ValidationWorkflow Start Method Development & Optimization SST System Suitability Testing (SST) Start->SST Specificity Specificity (Blank & Matrix Check) SST->Specificity Linearity Linearity & Range (R² ≥ 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Report Validation Report Generation Precision->Report

Sequential workflow for HPLC-UV method validation per ICH Q2(R2) guidelines.

Detailed Experimental Protocol: A Self-Validating System

The following step-by-step methodology outlines the validation of the HPLC-UV method for (1H-indazol-7-yl)-methanol, designed to meet regulatory submission standards[4].

Phase 1: Chromatographic Conditions & System Suitability Testing (SST)

Causality: Before any validation parameter is tested, the system must be proven capable. SST ensures column efficiency, peak symmetry, and baseline stability.

  • Column: C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm). Why? The hydrophobic carbon chain retains the slightly polar indazole-methanol compound, while the 5 µm particle size keeps backpressure manageable for standard HPLC systems.

  • Mobile Phase: Isocratic elution with 60% Water (0.1% Formic Acid) and 40% Acetonitrile. Why Formic Acid? It suppresses the ionization of the indazole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Protocol: Inject the standard solution (50 µg/mL) six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 1.0%; Tailing factor (T) ≤ 1.5; Theoretical plates (N) ≥ 5000.

Phase 2: Specificity and Selectivity

Causality: To guarantee that the UV signal corresponds exclusively to (1H-indazol-7-yl)-methanol, free from matrix or degradation product interference[4].

  • Blank Check: Inject a blank solution (diluent only). Verify no peaks elute at the retention time of the analyte.

  • Interference Check: Inject a sample spiked with known synthetic precursors (e.g., 1H-indazole-7-carboxylic acid).

  • Evaluation: Calculate the resolution ( Rs​ ) between (1H-indazol-7-yl)-methanol and the closest eluting interference. Rs​ must be ≥ 2.0.

Phase 3: Linearity and Range

Causality: To demonstrate that the UV detector response is directly proportional to the analyte concentration within the operational range[4].

  • Preparation: Prepare a stock solution of (1H-indazol-7-yl)-methanol reference standard (1.0 mg/mL in methanol).

  • Dilution: Create five concentration levels spanning 50% to 150% of the target assay concentration (e.g., 25, 40, 50, 60, and 75 µg/mL).

  • Execution: Inject each level in triplicate. Plot peak area versus concentration and perform linear regression analysis.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should be statistically insignificant (≤ 2% of the target concentration response).

Phase 4: Accuracy (Recovery)

Causality: To prove the method quantifies the true amount of (1H-indazol-7-yl)-methanol without systemic bias[4].

  • Matrix Spiking: Prepare a synthetic matrix mimicking the reaction solvent. Spike the matrix with the reference standard at three levels: 80%, 100%, and 120% of the target concentration (40, 50, and 60 µg/mL).

  • Replication: Prepare three independent replicates for each level (9 samples total).

  • Calculation: Determine the percentage recovery: (RecoveredConcentration/SpikedConcentration)×100 .

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% for all levels.

Phase 5: Precision (Repeatability and Intermediate Precision)

Causality: To ensure the method yields consistent results across multiple preparations and different operational conditions[4].

  • Repeatability (Intra-day): One analyst prepares six independent sample solutions at the 100% concentration level (50 µg/mL). Analyze on the same day. Calculate the %RSD of the calculated concentrations. (Criterion: ≤ 1.0%).

  • Intermediate Precision (Inter-day): A second analyst prepares six new independent samples on a different day, using a different HPLC system or column lot. Calculate the overall %RSD across all 12 samples. (Criterion: ≤ 2.0%).

Phase 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: Although primarily an assay method, determining the lower limits establishes the method's boundary for detecting trace unreacted material[4].

  • Calculation: Use the standard deviation of the response ( σ ) and the slope ( S ) from the linearity curve. Calculate LOD = 3.3×(σ/S) and LOQ = 10×(σ/S) .

  • Validation: Inject a solution at the calculated LOQ concentration six times. The precision (%RSD) at this level must be ≤ 5.0%, and the signal-to-noise ratio (S/N) must be ≥ 10.

References

  • Title: Validation of Analytical Procedures Q2(R2) | Source: ich.org | URL: [Link]

  • Title: GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | Source: axispharm.com | URL: [Link]

  • Title: Prospects of UPLC in Pharmaceutical Analysis over HPLC | Source: biomedres.us | URL: [Link]

Sources

Comparative

Analytical Comparison Guide: Mass Spectrometry Fragmentation Pattern Analysis of (1H-indazol-7-yl)-methanol

Executive Summary (1H-indazol-7-yl)-methanol (Chemical Formula: C8H8N2O, Exact Mass: 148.0637 Da) is a critical bicyclic scaffold utilized extensively in modern drug discovery. It serves as a key synthetic intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1H-indazol-7-yl)-methanol (Chemical Formula: C8H8N2O, Exact Mass: 148.0637 Da) is a critical bicyclic scaffold utilized extensively in modern drug discovery. It serves as a key synthetic intermediate in the development of potent biological agents, including BET bromodomain inhibitors for oncology [1] and PA-PB1 interface antagonists for anti-influenza therapies [2]. Accurate structural elucidation of this compound is paramount for quality control and reaction tracking.

This guide provides an objective, data-driven comparison of two premier analytical platforms—Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight (LC-ESI-QTOF MS/MS) and Gas Chromatography Electron Impact Mass Spectrometry (GC-EI-MS) —evaluating their performance in mapping the fragmentation pathways of (1H-indazol-7-yl)-methanol.

Platform Comparison: ESI-QTOF MS/MS vs. GC-EI-MS

The choice of ionization technique dictates the survival of the molecular ion and the resulting fragmentation pattern.

  • Causality in Ionization Choice: The indazole core contains a basic, pyrazole-like nitrogen that acts as an excellent proton acceptor, making it highly amenable to positive-ion Electrospray Ionization (ESI) [1]. ESI-QTOF provides "soft" ionization, preserving the intact protonated molecular ion ([M+H]+) while allowing the user to precisely tune the fragmentation using Collision-Induced Dissociation (CID).

  • The GC-MS Challenge: Conversely, GC-EI-MS utilizes "hard" 70 eV ionization. While EI generates highly reproducible, library-searchable fragmentation spectra, the polar hydroxymethyl group at the 7-position is prone to thermal degradation and peak tailing on standard siloxane GC columns. To achieve optimal chromatography and prevent thermal breakdown, the hydroxyl group typically requires chemical derivatization prior to injection.

Workflow cluster_ESI Platform A: LC-ESI-QTOF cluster_GC Platform B: GC-EI-MS S1 Sample Prep (1 mg/mL) E1 UPLC Separation (C18 Column) S1->E1 G1 Derivatization (TMS-Cl) S1->G1 E2 ESI (+) Ionization Soft Ionization E1->E2 E3 QTOF MS/MS (CID 10-40 eV) E2->E3 D Data Analysis & Structural Elucidation E3->D G2 GC Separation (HP-5ms Column) G1->G2 G3 EI (70 eV) Hard Ionization G2->G3 G3->D

Comparative analytical workflows for LC-ESI-QTOF and GC-EI-MS platforms.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness and reproducibility, both methodologies incorporate built-in self-validation mechanisms to verify instrument calibration in real-time.

Protocol A: LC-ESI-QTOF MS/MS (High-Resolution Tandem MS)

Validation Mechanism: Continuous mass-axis calibration using a secondary reference spray (lock-mass) ensures sub-2 ppm mass accuracy, mathematically validating the empirical formula of every generated fragment.

  • Sample Preparation: Dissolve (1H-indazol-7-yl)-methanol in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid to the diluent to drive basic nitrogen protonation prior to aerosolization.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (50 mm × 2.1 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and desolvation gas temperature to 350 °C to ensure complete droplet evaporation.

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin ([M+H]+ m/z 556.2771) at 5 µL/min via the reference sprayer to correct time-of-flight thermal drift.

  • MS/MS Acquisition: Isolate the target precursor ([M+H]+ m/z 149.07) in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using ultra-high purity argon as the collision gas.

Protocol B: GC-EI-MS (Standardized Library Matching)

Validation Mechanism: A pre-run injection of an n-alkane standard mixture (C8-C20) establishes a precise Retention Index (RI), validating chromatographic integrity and column health before analyte injection.

  • Derivatization: To prevent thermal degradation of the hydroxymethyl group, react 1 mg of the analyte with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS. Incubate at 60 °C for 30 minutes to yield the TMS-ether derivative. (Note: For direct comparison of the underivatized core, a direct injection of 100 µg/mL in dichloromethane can be attempted, though sensitivity will be compromised).

  • Chromatography: Inject 1 µL (split ratio 10:1) onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Oven program: Initial hold at 80 °C for 1 min, ramp to 280 °C at 15 °C/min.

  • Ionization: Utilize standard Electron Impact (EI) at 70 eV. Maintain the ion source temperature at 230 °C.

  • Acquisition: Scan the quadrupole mass analyzer from m/z 40 to 300.

Fragmentation Mechanisms & Pathway Analysis

The fragmentation of indazole derivatives is governed by strict thermodynamic rules [3]. For (1H-indazol-7-yl)-methanol, the structural proximity of the hydroxymethyl group to the aromatic system dictates the primary cleavage events.

  • Primary Neutral Loss (Water vs. Formaldehyde): In ESI-MS/MS, the dominant initial event is the loss of H2O (-18 Da) from the hydroxymethyl group, yielding a highly resonance-stabilized benzyl-type carbocation at m/z 131.06. A competing, less abundant pathway involves the loss of formaldehyde (CH2O, -30 Da), leaving the intact indazole core at m/z 119.06.

  • Indazole Core Cleavage: A universal hallmark of indazole mass spectrometry is the subsequent expulsion of molecular nitrogen (N2, -28 Da) or hydrogen cyanide (HCN, -27 Da) from the pyrazole ring [3]. The m/z 131.06 fragment readily undergoes N2 loss to yield a stable C8H7+ ion at m/z 103.05.

Fragmentation M [M+H]+ m/z 149.07 C8H9N2O+ F1 [M+H - H2O]+ m/z 131.06 C8H7N2+ M->F1 -H2O (-18 Da) F2 [M+H - CH2O]+ m/z 119.06 C7H7N2+ M->F2 -CH2O (-30 Da) F3 [M+H - H2O - N2]+ m/z 103.05 C8H7+ F1->F3 -N2 (-28 Da) F4 [M+H - H2O - HCN]+ m/z 104.05 C7H6N+ F1->F4 -HCN (-27 Da)

Proposed ESI-MS/MS fragmentation pathway of (1H-indazol-7-yl)-methanol.

Quantitative Data Presentation

The table below summarizes the comparative performance and spectral data obtained from both platforms. High-resolution ESI-QTOF data provides exact mass assignments, whereas GC-EI-MS data reflects nominal mass resulting from hard ionization of the underivatized molecule.

Structural AssignmentNeutral LossESI-QTOF MS/MS (m/z)Mass Error (ppm)ESI Relative AbundanceGC-EI-MS (m/z)EI Relative Abundance
Molecular Ion None149.0715 ([M+H]+)+0.8100% (Base Peak)148.06 (M+•)45%
[M - H2O] -18 Da131.0609-0.585%130.05100% (Base Peak)
[M - CH2O] -30 Da119.0609+1.215%118.0525%
[M - H2O - HCN] -18, -27 Da104.0500-0.340%103.0555%
[M - H2O - N2] -18, -28 Da103.0548+0.665%102.0430%

Conclusion & Recommendations

For the rigorous structural verification of (1H-indazol-7-yl)-methanol during pharmaceutical synthesis, LC-ESI-QTOF MS/MS is objectively the superior standalone platform . The soft ionization preserves the critical molecular ion, while the sub-2 ppm mass accuracy unambiguously confirms the elemental composition of the fragments, allowing researchers to easily differentiate between isobaric losses (e.g., distinguishing the loss of N2 vs. CO).

While GC-EI-MS is a highly robust alternative for routine purity checks and standardized library matching, the hard 70 eV ionization significantly depletes the molecular ion of the underivatized alcohol. If GC-MS must be used, prior TMS derivatization of the hydroxymethyl group is strongly recommended to ensure chromatographic integrity and prevent thermal degradation in the inlet.

References

  • The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface PubMed Central (PMC) URL:[Link]

  • Chemical Identification of Synthetic Cannabinoids in Herbal Incense Products (Context: Indazole Mass Spectrometry Fragmentation Principles) CUNY Academic Works URL: [Link]

Validation

differences in toxicity between substituted indazoles and (1H-indazol-7-yl)-methanol

Navigating the Selectivity Trap: A Comparative Guide on the Toxicity of Substituted Indazoles vs. (1H-indazol-7-yl)-methanol As a Senior Application Scientist overseeing lead optimization and Fragment-Based Drug Discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the Selectivity Trap: A Comparative Guide on the Toxicity of Substituted Indazoles vs. (1H-indazol-7-yl)-methanol

As a Senior Application Scientist overseeing lead optimization and Fragment-Based Drug Discovery (FBDD) pipelines, I frequently encounter the "selectivity trap." In modern medicinal chemistry, the indazole scaffold is a privileged structure, serving as the backbone for numerous kinase inhibitors, epigenetic modulators, and antiviral agents ()[1]. However, researchers often rely on heavily substituted indazoles derived from high-throughput screening (HTS) hits, which frequently suffer from dose-limiting off-target toxicity.

In contrast, utilizing low-molecular-weight building blocks like (1H-indazol-7-yl)-methanol offers a superior, data-driven alternative. This guide objectively compares the toxicity and performance profiles of these two approaches, providing actionable experimental workflows for rigorous validation.

The Mechanistic Basis of Indazole Toxicity

The Pitfall of Heavily Substituted Indazoles Heavily substituted indazoles—particularly those with bulky, lipophilic appendages at the C3, N1, or C5 positions—often exhibit promiscuous binding profiles. For example, in the development of Bromo and Extra Terminal domain (BET) inhibitors, pan-BET inhibition by bulky indazole derivatives is well documented to cause profound off-target cytotoxicity ()[2]. The high lipophilicity drives non-specific hydrophobic interactions with highly conserved domains across different protein families, leading to a dangerously low Selectivity Index (SI).

The (1H-indazol-7-yl)-methanol Advantage Conversely, (1H-indazol-7-yl)-methanol is a highly polar, low-molecular-weight fragment. Its intrinsic toxicity is negligible because it lacks the surface area and lipophilicity required to drive non-specific interactions. Instead, it serves as a highly efficient, directional anchor. By utilizing this fragment, researchers can employ structure-guided vector growth to achieve exquisite target selectivity. Recent breakthroughs in antiviral therapeutics utilized (1H-indazol-7-yl)-methanol derivatives to synthesize potent inhibitors targeting the influenza PA-PB1 interface, achieving nanomolar efficacy with virtually no cellular toxicity ()[3].

Pathway SubInd Heavily Substituted Indazoles (High MW, Lipophilic) PanTarget Promiscuous Binding (e.g., Pan-BET, Pan-Kinase) SubInd->PanTarget Frag (1H-indazol-7-yl)-methanol (Low MW, Polar Fragment) OptTarget Structure-Guided Optimization (e.g., BD2 or PA-PB1 specific) Frag->OptTarget OffTarget Off-Target Cytotoxicity (Low Selectivity Index) PanTarget->OffTarget HighSel High Selectivity & Low Toxicity (High Selectivity Index) OptTarget->HighSel

Mechanistic divergence: promiscuous toxicity vs. fragment-optimized selectivity.

Quantitative Data Comparison

The physicochemical properties of a compound dictate its biological fate. Below is a comparative summary of typical metrics observed when screening late-stage substituted indazoles versus the (1H-indazol-7-yl)-methanol fragment.

MetricHeavily Substituted Indazoles(1H-indazol-7-yl)-methanol (Fragment)
Molecular Weight High (>400 Da)Low (148.16 Da)
Lipophilicity (clogP) High (>4.0)Low (~1.2)
Target Selectivity Promiscuous (e.g., pan-kinase, pan-BET)Inert/Weak binder (Requires targeted vector growth)
Intrinsic Cytotoxicity (CC50) Often <10 µM (High Toxicity)>100 µM (Low Toxicity)
Primary Application Late-stage screening hits (often require de-risking)FBDD starting material for high-selectivity leads

Self-Validating Experimental Workflows

To objectively compare the toxicity and efficacy of these compounds, we must decouple biochemical potency from cellular cytotoxicity. The following protocols establish a self-validating system to calculate the Selectivity Index (SI = CC50 / IC50).

Protocol 1: Biochemical Target Engagement (In Vitro Split-Luciferase)
  • Causality: We perform cell-free biochemical assays prior to cellular phenotypic assays to ensure that the observed IC50 is driven by true target affinity, rather than being an artifact of the compound's intrinsic cytotoxicity.

  • Step 1 (Reagent Prep): Synthesize and purify the target protein complex (e.g., PA-PB1) fused to N- and C-terminal fragments of firefly luciferase.

  • Step 2 (Equilibration): Dispense 100 nL of indazole compounds (10-point dose-response, 3-fold dilutions in DMSO) into a 384-well opaque white microplate.

  • Step 3 (Incubation): Add 10 µL of the protein complex solution. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Step 4 (Detection): Inject 10 µL of D-luciferin substrate and read luminescence on a multi-mode plate reader.

  • Step 5 (Self-Validation Check): Calculate the Z'-factor using DMSO (negative control) and a known high-affinity inhibitor (positive control). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Protocol 2: Cellular Cytotoxicity Profiling (ATP-Luminescence)
  • Causality: Measuring ATP via luminescence provides a direct, linear correlation to the number of metabolically active cells. By running this in parallel with the target engagement assay, we create a self-validating matrix where false positives (compounds appearing active merely because they kill the host cells) are immediately flagged.

  • Step 1 (Cell Seeding): Plate target mammalian cells (e.g., A549 or HEK293T) at 5,000 cells/well in a 384-well clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Step 2 (Treatment): Transfer compounds to achieve matching concentrations used in Protocol 1. Incubate for 48 hours.

  • Step 3 (Lysis): Add an equal volume of an ATP-monitoring reagent (e.g., CellTiter-Glo®). The detergent lyses the cells, while the ATPase inhibitors stabilize the released ATP.

  • Step 4 (Readout): Agitate for 2 minutes, incubate for 10 minutes at room temperature, and measure luminescence.

  • Step 5 (Data Synthesis): Plot dose-response curves to determine the CC50 (concentration killing 50% of cells). Calculate the Selectivity Index (SI = CC50 / IC50). An SI > 100 indicates a highly selective, non-toxic lead.

Workflow Step1 Step 1: Compound Prep Equilibrate in DMSO Step2 Step 2: Target Engagement (Biochemical IC50) Step1->Step2 Step3 Step 3: Cytotoxicity Assay (Cellular CC50) Step1->Step3 Step4 Step 4: Selectivity Index SI = CC50 / IC50 Step2->Step4 Step3->Step4

Self-validating high-throughput workflow for determining the Selectivity Index.

References

  • Seal, J. T., et al. (2020). "The Optimization of a Novel, Weak Bromo and Extra Terminal Domain (BET) Bromodomain Fragment Ligand to a Potent and Selective Second Bromodomain (BD2) Inhibitor." Journal of Medicinal Chemistry. URL:[Link]

  • Tang, Y.-S., et al. (2025). "Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface." Acta Pharmaceutica Sinica B. URL:[Link]

  • Uppulapu, S. K., et al. (2024). "Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives." Current Topics in Medicinal Chemistry. URL:[Link]

Sources

Comparative

Validating the Synthetic Route of (1H-Indazol-7-yl)-Methanol: A Comparative LC-MS Column Guide

Indazole derivatives are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for novel kinase inhibitors and anti-inflammatory agents 1. The functionalization of the 7-position is...

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Author: BenchChem Technical Support Team. Date: April 2026

Indazole derivatives are privileged pharmacophores in modern drug discovery, frequently serving as the core scaffold for novel kinase inhibitors and anti-inflammatory agents 1. The functionalization of the 7-position is particularly critical for modulating binding affinity, making the synthesis of (1H-indazol-7-yl)-methanol a foundational intermediate step.

However, validating the synthesis of polar, electron-rich heterocycles presents a distinct analytical challenge. Standard reversed-phase liquid chromatography (RPLC) often fails to adequately retain these molecules, leading to co-elution with the solvent front and severe matrix suppression in mass spectrometry (MS). This guide objectively compares the analytical performance of a Core-Shell Biphenyl column against a standard Fully Porous Particle (FPP) C18 column, providing a self-validating protocol for reaction monitoring and final product verification.

Synthetic Workflow & Mechanistic Causality

The most efficient synthetic route to (1H-indazol-7-yl)-methanol involves the direct reduction of methyl 1H-indazole-7-carboxylate 1.

Causality of Reagent Selection: Lithium aluminum hydride ( LiAlH4​ ) is selected over milder reducing agents (such as NaBH4​ ). The ester group is conjugated to the electron-withdrawing indazole ring, which stabilizes the carbonyl carbon. Therefore, a strong, aggressive hydride donor is required to force the complete conversion of the ester to the primary alcohol.

Self-Validating System: To prevent over-reduction or unwanted ring-opening side reactions, the protocol must be self-validating. This is achieved by taking real-time reaction aliquots, quenching them in methanol, and analyzing them via LC-MS to track the precise disappearance of the precursor ( m/z 177.06 ) and the appearance of the target alcohol ( m/z 149.07 ).

LC-MS Column Comparison: Biphenyl vs. FPP C18

When analyzing polar aromatic compounds, standard C18 stationary phases often suffer from phase dewetting in highly aqueous conditions or lack the necessary hydrophobic interaction to retain the analyte 2. This results in early elution near the void volume, where ion suppression from unquenched salts is highest.

The Alternative: Core-shell columns featuring a biphenyl stationary phase offer orthogonal selectivity. The biphenyl ligand engages in strong π−π interactions with the delocalized electrons of the indazole ring, significantly enhancing retention, resolution, and peak symmetry compared to purely hydrophobic C18 interactions 2.

Table 1: Quantitative Performance Comparison for (1H-indazol-7-yl)-methanol Analysis
Analytical ParameterCore-Shell Biphenyl (2.6 µm)Standard FPP C18 (3.0 µm)Performance Delta
Retention Time (min) 3.451.12+2.33 min (Avoids void volume suppression)
Peak Asymmetry ( As​ ) 1.051.6837.5% improvement in peak shape
Resolution ( Rs​ ) 4.21.8Baseline resolution achieved
MS Signal-to-Noise (S/N) 450:1120:13.75x sensitivity increase
Backpressure (bar) 280210+70 bar (Remains within UHPLC limits)

Data represents experimental averages using a 100×2.1 mm column geometry under identical gradient conditions.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of (1H-indazol-7-yl)-methanol
  • Initiation: Suspend LiAlH4​ (2.0 equiv) in anhydrous THF (0.5 M) in a flame-dried round-bottom flask under a continuous N2​ atmosphere. Cool to 0 °C in an ice-water bath.

  • Addition: Dissolve methyl 1H-indazole-7-carboxylate (1.0 equiv) in anhydrous THF and add dropwise to the suspension over 15 minutes. Causality: Dropwise addition controls the highly exothermic hydride transfer, preventing solvent boil-off and side-product formation 1.

  • Propagation: Stir the mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature for an additional 2 hours.

  • Quenching (Fieser Method): Carefully quench the reaction at 0 °C by the sequential dropwise addition of water ( x mL ), 15% NaOH ( x mL ), and water ( 3x mL ) per x grams of LiAlH4​ used. Causality: This specific sequence ensures the aluminum salts precipitate as a granular, easily filterable white solid rather than a trapped gelatinous emulsion.

  • Isolation: Filter the mixture through a Celite pad, wash the cake thoroughly with ethyl acetate, and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: LC-MS Analytical Validation
  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Mobile Phase A to ensure the concentration falls within the linear dynamic range of the MS detector, preventing detector saturation.

  • Chromatography:

    • System: Agilent 1290 Infinity II (or equivalent UHPLC).

    • Column: Phenomenex Kinetex Biphenyl ( 100×2.1 mm , 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (Promotes [M+H]+ ionization).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry & Self-Validation:

    • Ionization: Positive Electrospray Ionization (ESI+). Capillary Voltage: 3.5 kV.

    • Validation Criteria: Extract ion chromatograms (EIC) for m/z 149.07 (Target) and m/z 177.06 (Unreacted Ester).

    • Orthogonal Confirmation: Confirm the target identity via MS/MS fragmentation. The primary alcohol will exhibit a characteristic loss of water ( −18 Da ), yielding a dominant product ion at m/z 131.06 3.

Logical Workflow Diagram

G N1 Precursor: Methyl 1H-indazole-7-carboxylate N2 Synthesis: LiAlH4 Reduction in THF N1->N2 Strong Hydride Donor N3 Target: (1H-indazol-7-yl)methanol N2->N3 Fieser Quench N4 LC-MS Method A: Core-Shell Biphenyl Column N3->N4 Optimized Path N5 LC-MS Method B: Standard FPP C18 Column N3->N5 Sub-optimal Path N6 Validation: Orthogonal MS/MS & EIC N4->N6 N5->N6 N7 Result: High Resolution & S/N N6->N7 N8 Result: Poor Retention & Tailing N6->N8

Logical workflow for the synthesis and comparative LC-MS validation of (1H-indazol-7-yl)methanol.

References

  • Source: PMC / nih.
  • Source: myadlm.
  • Cross-Validation of Mass Spectrometry Data for Novel Indazole Derivatives: A Comparative Guide Source: Benchchem URL

Sources

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